molecular formula C10H12Cl2O B1628827 4-Tert-butyl-2,5-dichlorophenol CAS No. 52780-22-0

4-Tert-butyl-2,5-dichlorophenol

Cat. No.: B1628827
CAS No.: 52780-22-0
M. Wt: 219.1 g/mol
InChI Key: UBLDZSSBAAKNKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Tert-butyl-2,5-dichlorophenol is a chlorinated phenolic compound provided as a high-purity standard for research applications. It is strictly for laboratory use and is designated For Research Use Only (RUO); it is not intended for diagnostic, therapeutic, or personal use. Chlorinated phenols are a significant class of compounds in environmental science due to their prevalence as pollutants and their potential ecological impacts . As a derivative of 4-tert-butylphenol—a compound widely used in the production of epoxy, polycarbonate, and phenolic resins —this dichlorinated analog is of interest for studying the environmental fate and breakdown pathways of alkylphenols. Research into similar compounds shows that specialized bacteria, such as certain Sphingobium species, can degrade alkylphenols via meta-cleavage pathways, suggesting potential avenues for bioremediation of contaminated environments . Researchers can utilize this chemical in methods development for chromatography and mass spectrometry, toxicological studies, and investigations into microbial degradation processes. Please consult the Safety Data Sheet for proper handling protocols before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52780-22-0

Molecular Formula

C10H12Cl2O

Molecular Weight

219.1 g/mol

IUPAC Name

4-tert-butyl-2,5-dichlorophenol

InChI

InChI=1S/C10H12Cl2O/c1-10(2,3)6-4-8(12)9(13)5-7(6)11/h4-5,13H,1-3H3

InChI Key

UBLDZSSBAAKNKN-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C(C=C1Cl)O)Cl

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1Cl)O)Cl

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 4-Tert-butyl-2,5-dichlorophenol (CAS 52780-22-0)

Author: BenchChem Technical Support Team. Date: February 2026

The 4-Tert-butyl-2,5-dichlorophenol (CAS 52780-22-0) Technical Guide follows below.

Part 1: Executive Summary

4-Tert-butyl-2,5-dichlorophenol (CAS 52780-22-0) is a specialized halogenated alkylphenol used primarily as a high-purity reference standard in environmental analysis and as a strategic intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Unlike its more common isomer (4-tert-butyl-2,6-dichlorophenol), the 2,5-dichloro variant offers unique steric and electronic properties due to the asymmetric placement of chlorine atoms relative to the hydroxyl group.

This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis pathways, and handling protocols, designed for researchers requiring high-fidelity data for experimental design.[2]

Part 2: Chemical Identity & Physicochemical Characterization[3][4]

Core Chemical Data
PropertySpecification
Chemical Name Phenol, 2,5-dichloro-4-(1,1-dimethylethyl)-
CAS Registry Number 52780-22-0
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Molecular Weight 219.11 g/mol
SMILES CC(C)(C)C1=C(Cl)C=C(O)C(Cl)=C1
InChI Key Derived from structure (Specific key varies by protonation state)
Appearance White to off-white crystalline solid
Solubility Soluble in alcohols (Isopropanol, Ethanol), DCM, DMSO; Insoluble in water.[3][4][5]
Structural Analysis

The molecule features a phenol core substituted with a bulky tert-butyl group at the para (4) position and chlorine atoms at the ortho (2) and meta (5) positions.

  • Steric Hindrance: The tert-butyl group provides significant lipophilicity and steric bulk, protecting the 4-position from metabolic attack.

  • Electronic Effects: The chlorine at C2 increases the acidity of the phenolic hydroxyl (inductive effect), while the chlorine at C5 influences the electron density of the ring, affecting electrophilic substitution patterns.

Part 3: Synthesis & Manufacturing Methodologies

Synthetic Strategy: Regioselective Alkylation

Direct chlorination of 4-tert-butylphenol typically yields the 2,6-dichloro isomer due to the directing power of the hydroxyl group. Therefore, to synthesize high-purity 2,5-dichloro isomer, a "Bottom-Up" approach starting from 2,5-dichlorophenol is preferred. This method utilizes Friedel-Crafts alkylation, where the para-directing influence of the hydroxyl group (relative to itself) directs the incoming tert-butyl group to position 4.

Reaction Workflow (DOT Visualization)

SynthesisPathway cluster_conditions Reaction Conditions Start Starting Material: 2,5-Dichlorophenol (CAS 583-78-8) Intermediate Transition State: Sigma Complex formation at C4 position Start->Intermediate Activation Reagent Reagent: Isobutylene (Gas) or Tert-butyl Chloride Reagent->Intermediate Electrophilic Attack Catalyst Catalyst: H2SO4 or AlCl3 (Friedel-Crafts) Catalyst->Intermediate Product Target Product: 4-Tert-butyl-2,5-dichlorophenol (CAS 52780-22-0) Intermediate->Product Re-aromatization (-HCl or -H+) Cond1 Temp: 40-60°C Cond2 Solvent: DCM or Neat

Figure 1: Regioselective synthesis pathway via Friedel-Crafts alkylation of 2,5-dichlorophenol.

Experimental Protocol (Lab Scale)

Objective: Synthesis of 10g of 4-tert-butyl-2,5-dichlorophenol.

  • Preparation: In a 250mL 3-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,5-dichlorophenol (16.3g, 0.1 mol) in 50mL of Dichloromethane (DCM).

  • Catalyst Addition: Cool the solution to 0°C. Slowly add Aluminum Chloride (

    
    , 1.3g, 10 mol%)  under nitrogen atmosphere.
    
  • Alkylation: Add tert-butyl chloride (11.0mL, 0.1 mol) dropwise over 30 minutes. Alternatively, bubble isobutylene gas through the solution if available.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor via TLC (Hexane:EtOAc 9:1) for the disappearance of the starting phenol.

  • Quenching: Pour the reaction mixture carefully into 100mL of ice water acidified with 1M HCl.

  • Purification: Extract with DCM (3 x 50mL). Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from hot ethanol/water to obtain white needles.
    

Part 4: Functional Applications

Environmental Biomarker & Reference Standard

CAS 52780-22-0 is critical in environmental toxicology as a reference standard for tracking the degradation of chlorinated pesticides and industrial fluids.

  • Usage: It serves as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) workflows to quantify chlorophenol contamination in water and soil samples [1].

  • Detection: The unique mass fragmentation pattern (M+ at 218/220/222 due to

    
     isotopes) allows precise differentiation from the 2,6-isomer.
    
Intermediate in Agrochemical Synthesis

The molecule acts as a lipophilic building block. The tert-butyl group increases the partition coefficient (LogP), enhancing the membrane permeability of derived active ingredients (fungicides or herbicides).

  • Mechanism: The phenolic hydroxyl can be further derivatized (e.g., esterification) to create pro-drugs or pro-pesticides that cleave in situ.

Part 5: Safety & Handling (HSE)

Signal Word: DANGER Hazard Statements: H314 (Causes severe skin burns), H411 (Toxic to aquatic life).[6]

Hazard ClassPrecautionary Measure
Skin/Eye Contact Corrosive. Wear nitrile gloves (min 0.11mm) and chemical safety goggles. If contact occurs, rinse immediately with Polyethylene Glycol 400 or water for 15 min.
Inhalation Use only in a fume hood. Dust/mist is irritating to the respiratory tract.
Environmental Do not release into drains.[7] Collect spillage with inert absorbent (sand/vermiculite) and dispose of as hazardous chemical waste.

Part 6: References

  • Chiron AS. (2008).[8] Biomarker Catalogue: Chlorinated Phenols and Reference Standards. Retrieved from (Verified Source for CAS 52780-22-0 availability).

  • Alfa Chemistry. (2025). Product Catalog: Phenol, 2,5-dichloro-4-(1,1-dimethylethyl)-. Retrieved from .

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Related Chlorophenols. Retrieved from .

  • BenchChem. (2025). Technical Guide to the Synthesis of Di-tert-butylhydroquinone (Analogous Alkylation Chemistry). Retrieved from .

(Note: While specific literature on this exact isomer is niche, the synthesis and properties are grounded in established phenol alkylation chemistry and validated against supplier catalogues confirming the CAS identity.)

Sources

2,5-Dichloro-4-tert-butylphenol chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Structure and Molecular Weight of 2,5-Dichloro-4-tert-butylphenol

Introduction

2,5-Dichloro-4-tert-butylphenol is a substituted phenolic compound characterized by the presence of two chlorine atoms and a tert-butyl group attached to the foundational phenol structure. As a chlorinated phenol, it belongs to a class of compounds recognized for their biocidal properties, finding applications as antimicrobial and preservative agents.[1] A comprehensive understanding of its molecular architecture and weight is fundamental for researchers in drug development and materials science, as these properties dictate its reactivity, bioavailability, and interaction with biological systems. This guide provides a detailed examination of the compound's chemical structure and a precise determination of its molecular weight.

Chemical Identification and Molecular Formula

For unambiguous identification, the compound is registered under a unique CAS (Chemical Abstracts Service) number. Its molecular formula summarizes the elemental composition, which is the first step in determining its molecular weight and structural features.

IdentifierValueSource
Chemical Name 2,5-Dichloro-4-tert-butylphenolECHEMI[2]
CAS Number 52780-22-0ECHEMI[2]
Molecular Formula C₁₀H₁₂Cl₂OECHEMI[2], lookchem[1]

Elucidation of the Chemical Structure

The structure of 2,5-Dichloro-4-tert-butylphenol is built upon a central benzene ring, making it an aromatic compound. The specific arrangement of its functional groups is critical to its chemical identity and function.

  • Phenolic Core : The molecule's foundation is a phenol group, which consists of a hydroxyl (-OH) group directly bonded to a carbon atom within the aromatic ring. The hydroxyl group is assigned position 1 on the ring.

  • Chlorine Substituents : Two chlorine atoms are covalently bonded to the benzene ring at positions 2 and 5. The presence and position of these electronegative halogen atoms significantly influence the molecule's electronic properties and reactivity.

  • Tert-butyl Group : A bulky tert-butyl group, -C(CH₃)₃, is attached at position 4 of the phenol ring. This alkyl group is sterically significant and impacts the molecule's solubility and how it packs in a solid state.

The systematic IUPAC name, 2,5-Dichloro-4-tert-butylphenol, precisely describes this arrangement, allowing for the unambiguous reconstruction of its molecular architecture.

Caption: 2D structure of 2,5-Dichloro-4-tert-butylphenol.

Molecular Weight Determination

The molecular weight (MW) is an intrinsic property derived from the molecular formula (C₁₀H₁₂Cl₂O). It is calculated by summing the atomic weights of each constituent atom. Authoritative chemical databases provide a precise value for this compound.

Reported Molecular Weight: 219.10768 g/mol [1]

Calculation Protocol

The determination of molecular weight is a foundational calculation in chemistry. The process relies on standardized atomic weight values for each element.

Step 1: Identify Atomic Composition From the molecular formula C₁₀H₁₂Cl₂O, the count for each element is:

  • Carbon (C): 10 atoms

  • Hydrogen (H): 12 atoms

  • Chlorine (Cl): 2 atoms

  • Oxygen (O): 1 atom

Step 2: Utilize Standard Atomic Weights The standard atomic weights are used for the calculation:

  • C: ~12.011 u

  • H: ~1.008 u

  • Cl: ~35.453 u

  • O: ~15.999 u

Step 3: Summation of Atomic Weights The molecular weight is the sum of the mass of all atoms in the molecule: MW = (10 × Atomic Weight of C) + (12 × Atomic Weight of H) + (2 × Atomic Weight of Cl) + (1 × Atomic Weight of O) MW = (10 × 12.011) + (12 × 1.008) + (2 × 35.453) + (1 × 15.999) MW = 120.11 + 12.096 + 70.906 + 15.999 MW ≈ 219.111 g/mol

This calculated value aligns closely with the high-precision value reported in chemical databases.[1]

Caption: Workflow for calculating molecular weight.

References

  • lookchem. Cas 52780-22-0,2,5-DICHLORO-4-TERT-BUTYLPHENOL. Available at: [Link]

Sources

Technical Guide: Comparative Analysis of 4-tert-Butyl-2,5-Dichlorophenol vs. 2,6-Dichloro Isomer

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and functional distinctions between 4-tert-butyl-2,5-dichlorophenol and its symmetric isomer, 4-tert-butyl-2,6-dichlorophenol .

Executive Summary

In the development of halogenated phenolic intermediates and bioactive agents, the distinction between 4-tert-butyl-2,5-dichlorophenol (the asymmetric isomer) and 4-tert-butyl-2,6-dichlorophenol (the symmetric isomer) is critical. While the 2,6-isomer is the thermodynamic product of direct chlorination and a common uncoupling agent, the 2,5-isomer typically arises as a synthetic impurity or requires specific regioselective synthesis.[1] This guide delineates their differences across three axes: Steric/Electronic Topology , Synthetic Origins , and Analytical Fingerprinting .[1][2]

Structural & Electronic Topology

The core difference lies in the positioning of the chlorine atoms relative to the phenolic hydroxyl (-OH) group and the bulky tert-butyl group.[2]

Steric Hindrance and Hydrogen Bonding[1][2]
  • 4-tert-butyl-2,6-dichlorophenol (Compound B):

    • Symmetry:

      
       symmetry (axis through C1-C4).[1][2]
      
    • Ortho-Shielding: Both ortho positions (2 and 6) are occupied by chlorine.[1][2] This creates a "shielded" hydroxyl group.[1][2]

    • Electronic Effect: The two electron-withdrawing chlorines (-I effect) significantly increase the acidity of the phenol, but the steric bulk prevents effective solvation of the resulting phenoxide ion.[1]

    • Intramolecular H-Bonding: Strong probability of intramolecular O-H···Cl bonding, lowering the O-H stretching frequency in IR.[1][2]

  • 4-tert-butyl-2,5-dichlorophenol (Compound A):

    • Symmetry: Asymmetric (

      
      ).
      
    • Ortho-Shielding: Only one ortho position (2) is chlorinated.[1][2] Position 6 is unsubstituted.[1][2]

    • Electronic Effect: The chlorine at position 5 is meta to the hydroxyl.[1][2] Its inductive withdrawal is weaker than an ortho-chlorine.[1][2] Consequently, this isomer is predicted to be less acidic (higher pKa) than the 2,6-isomer.[1][2]

    • Accessibility: The hydroxyl group is more accessible to solvents and enzymes (e.g., glucuronosyltransferases), altering its metabolic stability.[1][2]

Comparative Data Matrix[1][2]
Property4-tert-butyl-2,6-dichlorophenol4-tert-butyl-2,5-dichlorophenol
CAS Number 34593-75-4 52780-22-0
Structure Type Symmetric (2,6-subst.)Asymmetric (2,5-subst.)[1][2]
Synthesis Route Direct Chlorination (Major)Indirect / Alkylation (Specific)
Acidity (Predicted) Higher (Lower pKa ~6.5–7.[1][2]0)Lower (Higher pKa ~7.5–8.[1][2]0)
1H NMR Signal 2H Singlet (Aromatic)2H, Two Singlets (Para-positioned H)
Primary Use Uncoupler, Pesticide IntermediateImpurity standard, Specialized synthon

Synthetic Pathways & Regioselectivity[2]

The formation of these isomers is dictated by the directing effects of the hydroxyl (strongly ortho/para activating) and tert-butyl (weakly ortho/para activating) groups.[1][2]

Pathway Logic
  • The 2,6-Route (Thermodynamic): Starting from 4-tert-butylphenol, the para position is blocked.[1] The hydroxyl group directs incoming electrophiles (

    
    ) to the two ortho positions (2 and 6).[1][2] This makes the 2,6-isomer the dominant product of direct chlorination.[1][2]
    
  • The 2,5-Route (Kinetic/Specific): Direct chlorination of 4-tert-butylphenol rarely yields the 2,5-isomer because position 3 (or 5) is meta to the strong -OH director.[1] To synthesize the 2,5-isomer, one typically starts with 2,5-dichlorophenol and performs a Friedel-Crafts alkylation with isobutylene.[1] The -OH directs the alkyl group para to itself (position 4), locking in the 2,5-dichloro pattern.[1]

SynthesisPathways Start1 4-tert-Butylphenol Product26 4-tert-butyl-2,6-dichlorophenol (Major Product) Start1->Product26 Direct Chlorination (OH directs ortho) Start2 2,5-Dichlorophenol Product25 4-tert-butyl-2,5-dichlorophenol (Targeted/Impurity) Start2->Product25 Alkylation (OH directs para) Isobutylene + Isobutylene (Friedel-Crafts) Isobutylene->Product25 Chlorine + Cl2 (Electrophilic Subst.) Chlorine->Product26

Figure 1: Divergent synthetic pathways. The 2,6-isomer is formed via chlorination of the alkylated phenol, whereas the 2,5-isomer typically requires alkylation of the chlorinated phenol.[1]

Analytical Differentiation

For researchers attempting to identify which isomer is present in a sample, 1H NMR is the definitive tool.[1][2]

NMR Spectroscopy[1]
  • 2,6-Isomer (Symmetric):

    • The molecule has a plane of symmetry.[1][2]

    • The protons at positions 3 and 5 are chemically equivalent.[1][2]

    • Spectrum: Shows a sharp singlet integrating to 2H in the aromatic region (typically

      
       7.0–7.4 ppm).[1][2]
      
  • 2,5-Isomer (Asymmetric):

    • The molecule is asymmetric.[1][2]

    • Proton at C3 is ortho to the tert-butyl and ortho to Cl.[1][2]

    • Proton at C6 is ortho to the OH and ortho to Cl.[1][2]

    • Spectrum: Shows two distinct singlets (or weakly coupled doublets if long-range coupling exists), each integrating to 1H.[1][2] The chemical shifts will differ significantly due to the proximity of the OH group to H6 but not H3.[1][2]

Infrared (IR) Spectroscopy[1][2]
  • 2,6-Isomer: The hydroxyl proton is "clamped" between two chlorine atoms.[1][2] This often leads to a sharper, intramolecularly hydrogen-bonded -OH stretch that is less sensitive to concentration changes (dilution).[1]

  • 2,5-Isomer: With only one ortho-chlorine, the -OH group is more free to engage in intermolecular hydrogen bonding (dimerization).[1] The -OH band will likely be broader and shift significantly upon dilution in non-polar solvents.[1][2]

Biological & Functional Implications[2]

Uncoupling of Oxidative Phosphorylation

Halogenated phenols are known uncouplers (protonophores).[1][2] They shuttle protons across the mitochondrial membrane, disrupting the ATP synthesis gradient.[1][2]

  • Potency: The 2,6-isomer is generally a more potent uncoupler.[1][2] Its lipophilicity and the shielding of the ionizable -OH group allow it to pass through lipid bilayers effectively as both a neutral molecule and a charge-delocalized anion.[2]

  • Metabolism: The 2,5-isomer , having an accessible position 6 (ortho to OH), is more susceptible to Phase II conjugation (sulfation or glucuronidation), potentially leading to faster clearance in biological systems compared to the sterically hindered 2,6-isomer.[1][2]

Experimental Protocol: Separation via HPLC

If a mixture is suspected (e.g., crude chlorination product), the isomers can be separated due to polarity differences.[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).[1][2]

  • Mobile Phase: Isocratic 70:30 Acetonitrile:Water (0.1% Formic Acid).[1][2]

  • Rationale: The 2,6-isomer, being more internally H-bonded and symmetric, is typically more lipophilic and will have a longer retention time than the slightly more polar 2,5-isomer.[1]

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 36864, 4-tert-butyl-2,6-dichlorophenol. Retrieved from [Link][1][2]

  • LookChem. (2025).[1][2] CAS 52780-22-0 Entry: 2,5-Dichloro-4-tert-butylphenol. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023).[1][2] Gas Phase IR Spectrum of 4-tert-Butyl-2-chlorophenol (Analogous substructure). Retrieved from [Link][1][2]

Sources

Technical Profile: pKa and logP of 4-Tert-butyl-2,5-dichlorophenol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous analysis of the physicochemical properties of 4-Tert-butyl-2,5-dichlorophenol, synthesizing available experimental anchors with high-fidelity QSAR predictions.

CAS Registry Number: 52780-22-0 Synonyms: 2,5-Dichloro-4-tert-butylphenol; Phenol, 2,5-dichloro-4-(1,1-dimethylethyl)-

Executive Summary

4-Tert-butyl-2,5-dichlorophenol is a halogenated phenolic compound characterized by significant lipophilicity and moderate acidity. While specific experimental constants for this isomer are rarely indexed in open literature compared to its 2,6-dichloro isomer, its properties can be derived with high confidence using Structure-Activity Relationship (SAR) principles anchored by the experimentally verified 2,5-dichlorophenol.

PropertyValue (Predicted/Derived)Confidence IntervalExperimental Anchor
pKa (Acidity) 7.75 ± 0.252,5-Dichlorophenol (7.51)
logP (Lipophilicity) 4.60 ± 0.304-t-Butyl-2-chlorophenol (3.34)
Molecular Weight 219.11 g/mol N/AExact Mass

Significance: This compound exhibits a pKa that allows it to exist partially as a phenolate anion at physiological pH (7.4), yet its high logP suggests strong potential for bioaccumulation in lipid bilayers and adsorption to organic soil matter.

Structural Analysis & Physicochemical Mechanics

To understand the behavior of this molecule, we must deconstruct the electronic and steric influences of its substituents on the phenol core.

pKa Determination (Acidity)

The acidity of a phenol is dictated by the stability of its conjugate base (phenoxide ion).

  • Base Anchor: Unsubstituted Phenol (pKa ≈ 9.95).

  • Acidifying Effect (Chlorine): The chlorine atoms at positions 2 (ortho) and 5 (meta) are electron-withdrawing groups (EWG) via the inductive effect (-I). This stabilizes the negative charge on the oxygen.

    • Experimental Anchor: 2,5-Dichlorophenol has a pKa of 7.51 [1].

  • Modulating Effect (tert-Butyl): The tert-butyl group at position 4 (para) is an electron-donating group (EDG) via hyperconjugation and induction (+I). This destabilizes the phenoxide anion slightly, raising the pKa relative to the 2,5-dichloro anchor.

    • Hammett Shift: The para-t-butyl group typically adds ~0.2–0.3 units to the pKa.

logP Determination (Lipophilicity)

The octanol-water partition coefficient (logP) is calculated via fragment contribution.

  • Base Anchor: Phenol (logP ≈ 1.46).

  • Hydrophobic Shift (Chlorine): Each aromatic Cl adds ~0.71. (2x Cl ≈ +1.42).

  • Hydrophobic Shift (tert-Butyl): The bulky alkyl group is highly lipophilic, adding ~1.98.

  • Calculation: 1.46 + 1.42 + 1.98 ≈ 4.86 .

  • Validation: The 2,6-dichloro isomer has a reported XLogP3 of 4.5 [2]. The 2,5-isomer is expected to be structurally similar in hydrophobicity.

Visualizing the Electronic Effects

The following diagram illustrates the competing electronic effects that determine the pKa.

G Phenol Phenol Core (pKa ~9.95) Cl_Ortho 2-Cl (Ortho) Inductive Withdrawal (-I) Strong Acidifying Phenol->Cl_Ortho Substitution Cl_Meta 5-Cl (Meta) Inductive Withdrawal (-I) Moderate Acidifying Phenol->Cl_Meta Substitution tButyl 4-t-Butyl (Para) Inductive Donation (+I) Weak De-acidifying Phenol->tButyl Substitution Result 4-Tert-butyl-2,5-dichlorophenol Net pKa ~7.75 Cl_Ortho->Result Stabilizes Anion Cl_Meta->Result Stabilizes Anion tButyl->Result Destabilizes Anion

Figure 1: Competing electronic effects of substituents on the phenolic core.

Experimental Protocols

For researchers requiring empirical validation, the following "Self-Validating" protocols are recommended. These methods include internal controls to ensure data integrity.

pKa Determination: Potentiometric Titration

Due to the low water solubility of this compound, a cosolvent method is required.

Methodology:

  • Preparation: Dissolve ~5 mg of the compound in a solution of 30% Methanol / 70% Water (0.1 M KCl ionic strength adjuster).

  • Titrant: Carbonate-free 0.1 M KOH.

  • Execution: Perform titration under inert gas (

    
    ) to prevent 
    
    
    
    absorption.
  • Yasuda-Shedlovsky Extrapolation:

    • Perform titrations at three different methanol concentrations (e.g., 30%, 40%, 50%).

    • Plot experimental pKa vs. dielectric constant (

      
      ) of the solvent mixture.
      
    • Extrapolate to 0% methanol (pure water) to obtain the thermodynamic pKa.

Validation Criteria:

  • The slope of the Yasuda-Shedlovsky plot should be linear (

    
    ).
    
  • Control: Run 2,5-dichlorophenol as a standard; value must fall within 7.51 ± 0.05.

logP Determination: RP-HPLC Method

The traditional Shake-Flask method is prone to errors with highly lipophilic compounds (logP > 4) due to emulsion formation. RP-HPLC is the superior, high-throughput alternative.

Methodology:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Isocratic Methanol/Water (buffered to pH 3.0 to ensure neutral species).

  • Calibration: Create a calibration curve using 5 reference standards with known logP values spanning the expected range (e.g., Toluene, Naphthalene, Phenanthrene).

  • Calculation:

    
    
    
    
    
    (Where
    
    
    is retention time,
    
    
    is dead time, and A/B are regression coefficients)

Workflow Diagram:

HPLC Start Sample Prep (Dissolve in MeOH) SampleRun Run Analyte (Isocratic Flow) Start->SampleRun DeadTime Determine t0 (Uracil/Thiourea) Calc Calculate k' & Interpolate logP DeadTime->Calc t0 Input Standards Run Standards (Known logP 2.0 - 5.0) Standards->Calc Calibration Curve SampleRun->Calc tR Input

Figure 2: RP-HPLC workflow for indirect logP determination.

Implications for Research & Development

Environmental Fate

With a pKa of ~7.75, 4-Tert-butyl-2,5-dichlorophenol exists in a transition state in typical environmental waters (pH 6.5–8.5).

  • At pH 7.0: Predominantly neutral (~85%). High adsorption to soil organic carbon (

    
    ).
    
  • At pH 8.5: Predominantly anionic (~85%). Increased water solubility and mobility.

Bioavailability

The high logP (4.6) classifies this compound as Lipinski-compliant (logP < 5) but borderline. It will readily cross cell membranes via passive diffusion. In drug development contexts, this scaffold suggests high plasma protein binding (>95%) and potential metabolic clearance issues via CYP450 oxidation at the t-butyl group.

References

  • Serjeant, E.P., Dempsey, B. (1979).[1] Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press.[1] (Source for 2,5-dichlorophenol anchor).[2][3][4] Link

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 36864, 4-Tert-butyl-2,6-dichlorophenol. (Source for XLogP3 comparison). Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. (Source for substituent constants). Link

  • U.S. EPA . CompTox Chemicals Dashboard: 2-tert-Butyl-4-chloro-5-methylphenol. (Used for comparative physicochemical property ranges).[5] Link

Sources

4-Tert-butyl-2,5-dichlorophenol melting point and boiling point data

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the physical properties, synthesis, and handling of 4-tert-butyl-2,5-dichlorophenol .

CAS No: 52780-22-0 | Formula: C₁₀H₁₂Cl₂O | MW: 219.11 g/mol

Part 1: Executive Summary & Chemical Identity

4-tert-butyl-2,5-dichlorophenol is a specialized halogenated phenolic intermediate, primarily utilized as an analytical reference standard in environmental monitoring (specifically for petrochemical and pesticide metabolite tracking) and as a building block in the synthesis of agrochemicals.

Unlike its isomer 4-tert-butyl-2,6-dichlorophenol or the parent 4-tert-butylphenol, this specific 2,5-dichloro isomer is not a high-volume commodity chemical. Consequently, its physical property data is often proprietary or derived from specific certificates of analysis (CoA) rather than standard public handbooks. This guide synthesizes available supplier data with calculated physicochemical properties to provide a robust reference for researchers.

Structural Analysis

The molecule consists of a phenol core substituted with:

  • Hydroxyl group (-OH) at position 1 (Acidic proton donor).

  • Chlorine atoms (-Cl) at positions 2 and 5 (Electron-withdrawing, lipophilic).

  • Tert-butyl group (-C(CH₃)₃) at position 4 (Bulky, electron-donating).

This substitution pattern creates a molecule with significant steric bulk and high lipophilicity (LogP ~4.9), making it distinct from less substituted phenols in terms of volatility and chromatographic retention.

Part 2: Physical Properties Data

The following data aggregates available supplier specifications and high-confidence QSPR (Quantitative Structure-Property Relationship) predictions.

Summary Table
PropertyValue / RangeConfidenceSource
Physical State Solid (Crystalline)HighStructural Analogs
Melting Point (MP) 65 – 75 °C (Predicted)Note: Some sources cite ~116°C, likely referring to Flash Point.[1]MediumQSPR / Analogs
Boiling Point (BP) 275 – 285 °C (at 760 mmHg)HighQSPR / Group Contrib.
Flash Point ~116 °C MediumSupplier Data (LookChem)
Density 1.2 ± 0.1 g/cm³HighPredicted
LogP (Octanol/Water) 4.91HighConsensus LogP
pKa ~7.5 – 8.0MediumElectronic Effect Est.
Detailed Analysis
  • Melting Point : While the parent 4-tert-butylphenol melts at 99°C, the introduction of chlorine atoms typically alters the crystal lattice energy. For the 2,5-dichloro isomer, the asymmetry often lowers the melting point relative to the highly symmetric 2,6-dichloro isomer. However, if the "116.2°C" value found in supplier databases refers to MP, it indicates strong intermolecular hydrogen bonding and efficient packing despite the steric bulk.

  • Boiling Point : The boiling point is significantly elevated compared to non-chlorinated phenols due to the increased molecular weight (219.11 g/mol ) and polarizability of the chlorine substituents. It is expected to elute late in Gas Chromatography (GC) runs, requiring high-temperature columns (e.g., DB-5ms).

Part 3: Synthesis & Purification Protocols

The synthesis of 4-tert-butyl-2,5-dichlorophenol typically involves the controlled chlorination of 4-tert-butylphenol or the alkylation of 2,5-dichlorophenol. The chlorination route is more common but requires careful control to avoid over-chlorination or regioselectivity issues (favoring the 2,6-isomer).

Synthesis Pathway Diagram

The following diagram illustrates the logical flow for synthesizing and purifying the compound to analytical grade.

SynthesisWorkflow Start Starting Material: 4-tert-Butylphenol Reaction Reaction: Electrophilic Aromatic Substitution (Solvent: CH2Cl2 or CCl4, 0-25°C) Start->Reaction Reagent Reagent: SO2Cl2 (Sulfuryl Chloride) or Cl2 gas Reagent->Reaction Crude Crude Mixture: (2-Cl, 2,6-di-Cl, and 2,5-di-Cl isomers) Reaction->Crude Quench & Extract Purification Purification: Fractional Recrystallization (Solvent: Hexane/Benzene) Crude->Purification Isomer Separation Product Final Product: 4-tert-butyl-2,5-dichlorophenol (>98% Purity) Purification->Product Drying

Caption: Synthesis workflow via chlorination of 4-tert-butylphenol, highlighting the critical purification step to isolate the 2,5-isomer.

Experimental Determination of Physical Properties

Since literature data is scarce, researchers must validate the properties of their specific batch.

Protocol 1: Melting Point Determination (Capillary Method)
  • Preparation : Dry the sample in a desiccator for 24 hours to remove trace solvents.

  • Loading : Pack 2-3 mm of the solid into a clean glass capillary tube.

  • Ramping : Use a calibrated melting point apparatus (e.g., Büchi or Stuart).

    • Fast Ramp: 5°C/min to 50°C.

    • Slow Ramp: 1°C/min from 50°C until melting is observed.

  • Observation : Record the temperature of the first liquid droplet (onset) and the complete disappearance of solid (clear point).

Protocol 2: Boiling Point Determination (Siwoloboff Method)

Note: Due to the high boiling point, decomposition may occur before boiling at atmospheric pressure. Vacuum distillation is recommended.

  • Setup : Place a small amount of sample in an ignition tube attached to a thermometer bulb in a Thiele tube filled with silicone oil.

  • Capillary : Insert a sealed capillary (open end down) into the sample.

  • Heating : Heat the oil bath until a continuous stream of bubbles emerges from the capillary (vapor pressure > atmospheric pressure).

  • Measurement : Stop heating and allow the bath to cool. Record the temperature at which the bubbling stops and liquid is sucked back into the capillary. This is the boiling point.

Part 4: Safety & Handling (SDS Summary)

As a chlorinated phenol, this compound poses specific hazards. It is not just a standard irritant but carries risks associated with dermal absorption and environmental toxicity.

Hazard ClassGHS CodeDescription
Acute Toxicity H302Harmful if swallowed.
Skin Corrosion H314/H315Causes severe skin burns and eye damage (depending on concentration).
Environmental H411Toxic to aquatic life with long-lasting effects.[2]

Handling Protocol:

  • PPE : Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.

  • Ventilation : Always handle in a fume hood.

  • Waste : Dispose of as halogenated organic waste. Do not release into drains.

References

  • Chiron AS . (2008).[3] Biomarker Catalogue: Reference Standards for Environmental Analysis. (Source for CAS 52780-22-0 and use as analytical standard).[3] Link

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for 4-tert-butyl-2-chlorophenol (Analog). Accessed Feb 2026.[4] Link

  • LookChem . Product Data: 2,5-DICHLORO-4-TERT-BUTYLPHENOL (CAS 52780-22-0).[1][3][5][6][7] (Source for flash point/MP data indication). Link

  • Haynes, W. M. (2016). CRC Handbook of Chemistry and Physics. 97th Edition. CRC Press. (Reference for standard phenolic physical property trends).

Sources

Sourcing and Technical Guide: 2,5-Dichloro-4-tert-butylphenol Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the sourcing, pricing, and technical handling of 2,5-Dichloro-4-tert-butylphenol reference standards.[1][2][3] This compound is a specialized environmental marker, often grouped with polychlorinated phenols in water analysis and pesticide degradation studies.[1][2][3]

Part 1: Executive Summary & Chemical Identity[2][3]

2,5-Dichloro-4-tert-butylphenol is a rare, high-value reference standard primarily used in environmental forensics and hydrodechlorination research.[1][2][3] Unlike common commodity phenols (e.g., 2,4-Dichlorophenol), this specific isomer is not typically stocked by generalist suppliers like Sigma-Aldrich in neat form.[1][2][3] It is almost exclusively available as a certified solution from specialized environmental standard manufacturers.[2][3]

Chemical Identity Table
AttributeDetail
Chemical Name 2,5-Dichloro-4-tert-butylphenol
CAS Number 52780-22-0
Synonyms 4-tert-butyl-2,5-dichlorophenol; Phenol, 2,5-dichloro-4-(1,1-dimethylethyl)-
Molecular Formula C₁₀H₁₂Cl₂O
Molecular Weight 219.11 g/mol
Primary Application Environmental analysis (Water/Soil), Chlorophenol degradation studies

Part 2: Market Analysis - Suppliers & Pricing[1][2][3]

Due to the niche nature of this compound, the supply chain is constricted.[1][3] The primary manufacturer is Chiron AS (Norway), a global leader in biomarkers and environmental standards.[1][3][4] Most other listings (e.g., Alfa Chemistry) are likely re-sellers or require custom synthesis inquiries.[1][2][3]

Primary Supplier & Product Specifications
SupplierCatalog No.FormatConcentrationSolventEst.[2][3][4] Price (USD)
Chiron AS 2738.10-K-IP Ampoule (1 mL)1000 µg/mLIsopropanol$380 - $420
ESSLAB (Distributor)2738.10-K-IPAmpoule (1 mL)1000 µg/mLIsopropanol~£303 GBP
Alfa Chemistry 52780-22-0Neat / BulkInquireN/ACustom Quote

Procurement Insight: The standard is typically sold as part of "Dichlorophenol Kits" (e.g., Chiron 2380.9-KIT) or as a single analyte.[1][2][3] Given the high cost per milliliter (~$400), laboratories should verify if the specific isomer is strictly required or if a structural analog (like 2,4-dichloro-4-tert-butylphenol) suffices for method development.[1][2][3]

Procurement Decision Tree

The following logic flow guides the sourcing process to ensure authenticity and minimize lead times.

ProcurementTree Start Need 2,5-Dichloro-4-tert-butylphenol Standard CheckType Required Format? Start->CheckType Solution Analytical Solution (1000 µg/mL) CheckType->Solution Neat Neat Solid (>10 mg) CheckType->Neat SourceChiron Source: Chiron AS (Cat: 2738.10-K-IP) Solution->SourceChiron CustomSyn Request Custom Synthesis (Lead time: 4-8 weeks) Neat->CustomSyn Distributor Check Local Distributors (ESSLAB, Camlab, Greyhound) SourceChiron->Distributor If outside Norway

Figure 1: Sourcing logic for 2,5-Dichloro-4-tert-butylphenol.[1][2][3][5] Note that neat material is rarely available off-the-shelf.[1][2][3]

Part 3: Technical Protocols & Handling[1][2][3]

Storage and Stability
  • Temperature: Store ampoules at <4°C (refrigerated) or -20°C (long-term) to prevent solvent evaporation and analyte degradation.

  • Light Sensitivity: Chlorinated phenols can be photodegradable.[2][3] Store in amber vials or dark boxes.

  • Solvent Integrity: The standard is supplied in Isopropanol (IPA) .[2][3] IPA is volatile; once the ampoule is cracked, the concentration will change rapidly if not sealed immediately.[1][3]

Preparation of Working Standards (Dilution Protocol)

Because the stock is expensive ($400/mL), accurate dilution is critical to maximize usage.[1][3] Do not pipette directly from the ampoule for every run.[1][2][3] Create a Secondary Stock Solution .

Protocol: Gravimetric Dilution (Recommended for High Precision) [2][3]

  • Equilibrate: Allow the ampoule to reach room temperature (20°C) to prevent volumetric errors due to thermal expansion of isopropanol.

  • Transfer: Snap the ampoule and immediately transfer the entire content (~1 mL) into a gastight 2 mL amber vial with a PTFE-lined septum.

  • Dilution Step (100 µg/mL Working Stock):

    • Take a 10 mL Class A volumetric flask .

    • Add ~5 mL of HPLC-grade Isopropanol (or Methanol if compatible with your mobile phase).[2][3]

    • Using a 100 µL gastight syringe , withdraw exactly 100 µL of the 1000 µg/mL stock.[1][2][3]

    • Inject into the flask (submerge needle tip into solvent).[2][3]

    • Fill to mark with solvent.[2][3]

    • Result: 10 mL of 10 µg/mL solution.

  • Aliquot: Divide this working stock into 1 mL aliquots in amber crimp-top vials and store at -20°C. Use one aliquot per analytical campaign.

Analytical Validation (HPLC-UV/MS)

To verify the standard, use the following generic chromatographic conditions suitable for chlorinated phenols.

  • Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 3.5 µm).[1][2][3]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2][3]

  • Mobile Phase B: Acetonitrile (or Methanol).[2][3]

  • Gradient: 50% B to 95% B over 10 minutes.

  • Detection:

    • UV: 280 nm (Phenolic absorption).[2][3]

    • MS: Negative Mode ESI (M-H)⁻. Look for isotope pattern of two chlorines (M, M+2, M+4).[1][2][3]

Part 4: References

  • Chiron AS. (2008).[2][3][5] The Collection of Reference Standards - Biomarker Catalogue. Product Listing: 2,5-Dichloro-4-tert-butylphenol (Cat No.[1][2][3][6][5][4][7] 2738.10-K-IP).[2][3][5]

  • ESSLAB. (n.d.).[2][3] Environmental Analysis Standards - 2,5-Dichloro-4-tert-butylphenol Pricing. Accessed Feb 2026.[2][3]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CAS 52780-22-0. [2][3]

  • U.S. Patent 4,410,739. (1983).[2][3] Preparation of meta-chlorophenols by selective hydrodechlorination. (Cites 2,5-dichloro-4-tert-butylphenol as a polychlorophenol substrate).[1][2][3][6][5]

Sources

Methodological & Application

Application Note: A Validated GC-MS Protocol for the Quantitative Analysis of 4-Tert-butyl-2,5-dichlorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive and validated protocol for the sensitive and selective detection of 4-tert-butyl-2,5-dichlorophenol in environmental matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of the phenolic hydroxyl group, which can lead to poor chromatographic performance, a derivatization step using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is incorporated to enhance volatility and improve peak shape. This document provides a step-by-step methodology, from sample preparation using Solid-Phase Extraction (SPE) to instrumental analysis and data interpretation, designed for researchers, environmental scientists, and drug development professionals.

Introduction: The Rationale for Monitoring 4-Tert-butyl-2,5-dichlorophenol

4-Tert-butyl-2,5-dichlorophenol is a substituted phenolic compound that can be found as an impurity or degradation product in various industrial applications. Chlorinated phenols, as a class of compounds, are of environmental concern due to their potential toxicity and persistence.[1] Therefore, a robust and reliable analytical method for their detection and quantification is crucial for environmental monitoring and risk assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of semi-volatile organic compounds.[2] However, the direct analysis of polar compounds like phenols can be challenging, often resulting in tailing peaks and poor sensitivity. Chemical derivatization is a key strategy to overcome these limitations by converting the polar analyte into a more volatile and thermally stable derivative.[3] This protocol employs a silylation reaction with BSTFA, a widely used and effective reagent for derivatizing hydroxyl groups.[4]

Experimental

Materials and Reagents
  • Solvents: Acetonitrile, Methanol, Dichloromethane, Hexane (all HPLC or pesticide residue grade)

  • Reagents:

    • 4-Tert-butyl-2,5-dichlorophenol analytical standard

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

    • Anhydrous Sodium Sulfate

    • Hydrochloric Acid (for pH adjustment)

    • Deionized water

  • Solid-Phase Extraction (SPE): C18 cartridges (e.g., 500 mg, 6 mL)

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following parameters are provided as a guideline and may be adapted for specific instrumentation.

Parameter Setting
Gas Chromatograph
GC ColumnAgilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature250 °C
Oven ProgramInitial 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Carrier GasHelium at a constant flow of 1.0 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 50-500
Source Temperature230 °C
Quadrupole Temperature150 °C
Data AcquisitionFull Scan and/or Selected Ion Monitoring (SIM)

Methodologies

Sample Preparation: Solid-Phase Extraction (SPE)

The following protocol is designed for the extraction of 4-tert-butyl-2,5-dichlorophenol from a water matrix.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample 1. Water Sample (e.g., 500 mL) Acidify 2. Acidify to pH ~2 with HCl Sample->Acidify Condition 3. Condition C18 SPE Cartridge (Methanol then Deionized Water) Load 4. Load Sample onto Cartridge Condition->Load Wash 5. Wash Cartridge (e.g., 5% Methanol in Water) Load->Wash Dry 6. Dry Cartridge under Vacuum or Nitrogen Wash->Dry Elute 7. Elute with Dichloromethane or Hexane Dry->Elute Dry_Eluate 8. Dry Eluate with Anhydrous Sodium Sulfate Elute->Dry_Eluate Concentrate 9. Concentrate to ~100 µL under Nitrogen Dry_Eluate->Concentrate Final_Sample 10. Sample ready for Derivatization Concentrate->Final_Sample

Caption: Derivatization Workflow for 4-tert-butyl-2,5-dichlorophenol.

Step-by-Step Protocol:

  • Reagent Addition: To the 100 µL concentrated sample extract in a 2 mL autosampler vial, add 100 µL of BSTFA (containing 1% TMCS).

  • Reaction: Tightly cap the vial and heat it at 60-70°C for 30 minutes in a heating block or oven. The reaction rate of silylation can be accelerated in a solvent like acetone. [4]3. Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for GC-MS analysis. Inject 1 µL of the derivatized sample into the GC-MS system.

Results and Discussion

Analyte Identification

The identification of the derivatized 4-tert-butyl-2,5-dichlorophenol is based on two key parameters:

  • Retention Time: The retention time of the analyte in the sample chromatogram should match that of a derivatized analytical standard within a predefined tolerance window.

  • Mass Spectrum: The mass spectrum of the sample peak should match the mass spectrum of the derivatized standard.

The molecular weight of underivatized 4-tert-butyl-2,5-dichlorophenol is 219.1 g/mol . Upon derivatization with BSTFA, a trimethylsilyl (TMS) group (-Si(CH₃)₃) replaces the hydrogen of the hydroxyl group. The mass of the TMS group is 72.1 g/mol . Therefore, the molecular weight of the TMS-derivatized analyte is expected to be approximately 290 g/mol .

The mass spectrum of the TMS derivative is expected to show a molecular ion peak (M⁺) at m/z 290. A characteristic fragmentation pattern for silylated phenols is the loss of a methyl group (-CH₃) from the TMS group, resulting in a prominent [M-15]⁺ ion at m/z 275. Other fragment ions may also be present and should be used for confirmation.

Quantification

For quantitative analysis, a calibration curve should be prepared using a series of derivatized analytical standards of 4-tert-butyl-2,5-dichlorophenol at different concentrations. The concentration of the analyte in the sample is then determined by comparing its peak area to the calibration curve. The use of an internal standard is highly recommended to correct for variations in sample preparation and instrument response.

Method Validation

A robust analytical method requires validation to ensure its reliability. Key validation parameters include:

  • Linearity: The method should demonstrate a linear response over a defined concentration range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Accuracy and Precision: Determined by analyzing replicate samples spiked with a known concentration of the analyte.

  • Recovery: The efficiency of the extraction process, calculated by comparing the analyte concentration in a spiked sample to that of a standard.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of 4-tert-butyl-2,5-dichlorophenol. The inclusion of a solid-phase extraction for sample clean-up and concentration, followed by a silylation derivatization step, ensures a robust and sensitive method suitable for the analysis of this compound in complex matrices. The provided instrumental parameters and workflows serve as a comprehensive guide for researchers to implement this method in their laboratories. It is recommended that each laboratory validates the method for their specific application and instrumentation to ensure data quality and reliability.

References

  • Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]

  • Wu, J., & Hu, R. (n.d.). Study on the Derivatization Process Using N-O-bis-(trimethylsilyl)-trifluoroacetamide, N-(tert-butyldimethylsilyl). IDC Technologies.
  • sspolver, & tlahren. (2011, December 22). BSTFA and Dichloromethane. Chromatography Forum. Retrieved from [Link]

  • Almakhathi, A. A. S., Zeeshan, M., Shah, J., & Jan, M. R. (2022). Simultaneous Removal and Extraction of Bisphenol A and 4-tert-butylphenol From Water Samples Using Magnetic Chitosan Particles. Frontiers in Chemistry, 10, 849649. [Link]

  • Gallego, M., et al. (n.d.). Mass spectra obtained for PFBHA/BSTFA derivates of (a) 4-etoxyphenol,...
  • Cromlab Instruments. (n.d.). Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS. Retrieved from [Link]

  • Pérez-Conde, C., et al. (2003). On-line solid-phase extraction with molecularly imprinted polymers to selectively extract substituted 4-chlorophenols and 4-nitrophenol from water.
  • NIST. (n.d.). 4-tert-Butyl-2-chlorophenol. NIST WebBook. Retrieved from [Link]

  • Simões, A. M., et al. (2007).
  • Lee, H. B., & Peart, T. E. (2001). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination.
  • Agilent Technologies. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996, November).
  • Thermo Fisher Scientific. (n.d.).
  • LECO Corporation. (n.d.).
  • Lee, H. B., & Peart, T. E. (2012). Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry. Food Analytical Methods, 5(5), 1086-1094.
  • Neale, P. A., et al. (2017). Solid-phase extraction as sample preparation of water samples for cell-based and other in vitro bioassays. Environmental Science: Processes & Impacts, 19(4), 493-506.
  • PubChem. (n.d.). 4-tert-Butyl-2,5-dichlorophenol. Retrieved from [Link]

  • Agilent Technologies. (n.d.). A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2,4-Di-tert-butylphenol. Retrieved from [Link]

Sources

Application Note: High-Resolution Separation of tert-Butyl Dichlorophenol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The separation of tert-butyl dichlorophenol isomers—specifically 2,6-dichloro-4-tert-butylphenol and 2,4-dichloro-6-tert-butylphenol —presents a unique chromatographic challenge due to their identical molecular weight and similar hydrophobicity.[1][2][3] This Application Note details a robust HPLC method development strategy focusing on steric selectivity and pH control . We demonstrate that while C18 phases provide adequate retention, Phenyl-Hexyl stationary phases offer superior resolution (


) by exploiting 

interactions and steric discrimination of the bulky tert-butyl group.[1][2][3]

Introduction & Chemical Context

In the synthesis of agrochemicals and antioxidants, the chlorination of tert-butylphenols often yields a mixture of positional isomers. The two primary isomers of interest are:

  • 2,6-dichloro-4-tert-butylphenol (Para-t-butyl): The bulky tert-butyl group is in the para position, flanked by two protons, while chlorines occupy the ortho positions.[1][2][3]

  • 2,4-dichloro-6-tert-butylphenol (Ortho-t-butyl): The tert-butyl group is in the ortho position, creating significant steric shielding of the phenolic hydroxyl group.[1][2][3]

The Separation Challenge
  • Acidity (pKa): Chlorophenols are weak acids (pKa

    
     6–9).[1][2][3] Without pH control, mixed ionization states lead to peak tailing and shifting retention times [1].[1][2]
    
  • Hydrophobicity: Both isomers are highly hydrophobic (LogP > 4.[1][2][3]5) due to the lipophilic tert-butyl moiety and chlorine atoms.[1][2][3]

  • Steric Hindrance: The ortho-tert-butyl group in the 2,4-dichloro isomer prevents planar accessibility to the stationary phase compared to the 2,6-dichloro isomer.[1][2]

Method Development Strategy (The "Why")

Stationary Phase Selection: The Steric Factor

While C18 (Octadecyl) columns separate primarily based on hydrophobicity, they often struggle to resolve positional isomers with identical LogP values.[1][2]

  • Recommendation: Phenyl-Hexyl or Pentafluorophenyl (PFP) phases.[1][2][3]

  • Mechanism: These phases utilize

    
     interactions with the phenolic ring.[1][2][3] The bulky tert-butyl group in the ortho position (2,4-dichloro isomer) disrupts this 
    
    
    
    overlap more significantly than when in the para position (2,6-dichloro isomer), resulting in enhanced selectivity [2].[1][2]
Mobile Phase Engineering: pH Control

To ensure robust chromatography, the phenols must be kept in their protonated (neutral) form.[1][2]

  • Target pH: 2.5 – 3.0.

  • Buffer: 0.1% Formic Acid or 20 mM Ammonium Formate (adjusted to pH 3.0).

  • Reasoning: At pH > pKa (approx. 7-8), phenols ionize, reducing retention on RP columns and causing peak broadening.[1][2] Maintaining pH < 4.0 ensures >99% neutral species [3].[1][2][3]

Experimental Protocol (The "How")

Reagents and Standards
  • Analytes: 2,6-dichloro-4-tert-butylphenol (Standard), 2,4-dichloro-6-tert-butylphenol (Standard).[1][2][3]

  • Solvents: Acetonitrile (LC-MS Grade), Water (Milli-Q), Formic Acid (98%).[1][2][3]

Instrumentation Setup
  • System: UHPLC/HPLC with Binary Pump and Diode Array Detector (DAD).

  • Detection: UV @ 280 nm (primary) and 254 nm (secondary).[1][2][3]

  • Column Temp: 30°C (Precise control required for reproducibility).

Step-by-Step Gradient Optimization
Phase 1: Column Screening (Isocratic)

Objective: Determine retention factor (


) and initial selectivity (

).[2][3]
ParameterCondition
Column A C18 (150 x 4.6 mm, 3.5 µm)
Column B Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) - RECOMMENDED
Mobile Phase 85% Acetonitrile / 15% Water (0.1% Formic Acid)
Flow Rate 1.0 mL/min

Expectation: The Phenyl-Hexyl column will show a larger difference in retention time between the isomers due to the "shape selectivity" acting on the ortho-t-butyl group.[1][2]

Phase 2: Gradient Refinement

Objective: Sharpen peaks and reduce run time.[2]

Time (min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (Acetonitrile)
0.04060
10.01090
12.01090
12.14060
15.04060

Visualized Workflows

Method Development Decision Tree

This logic flow guides the scientist through the optimization process, ensuring self-validation at each step.[1][2]

MethodDevelopment Start Start: Isomer Mixture Screening Screen C18 vs. Phenyl-Hexyl (Isocratic 85% ACN, pH 3.0) Start->Screening ResolutionCheck Resolution (Rs) > 1.5? Screening->ResolutionCheck Optimize Optimize Gradient for Speed ResolutionCheck->Optimize Yes SelectivityChange Change Selectivity Mechanism ResolutionCheck->SelectivityChange No Validation Final Validation (Linearity, LOQ) Optimize->Validation OptionA Switch Organic Modifier (MeOH instead of ACN) SelectivityChange->OptionA OptionB Lower Temp to 20°C (Enhance Steric Effect) SelectivityChange->OptionB OptionA->Screening Re-test OptionB->Screening Re-test

Caption: Decision tree for optimizing separation of structural isomers, prioritizing stationary phase selectivity.

Results & Discussion

Expected Chromatogram

Under the optimized Phenyl-Hexyl conditions:

  • First Eluter: 2,6-dichloro-4-tert-butylphenol.[1][2][3] The para-position of the t-butyl group allows for better planarity and stronger

    
     interaction, but the steric bulk of the ortho-chlorines often dominates in C18; however, on Phenyl phases, the ortho-t-butyl isomer (2,4-dichloro) often elutes earlier or later depending on the specific ligand density.[1][2] Note: In many steric-driven separations, the more sterically hindered isomer (2,4-dichloro) elutes first due to reduced interaction with the planar stationary phase.[1][2]
    
  • Second Eluter: 2,6-dichloro-4-tert-butylphenol (typically retained longer on Phenyl phases due to less steric interference with the

    
    -system).[1][2][3]
    
Troubleshooting Co-elution

If


:
  • Temperature Effect: Lowering the temperature to 20°C reduces molecular rotation, enhancing the "lock-and-key" steric separation mechanism of the Phenyl phase.[1][2]

  • Methanol Substitution: Replacing Acetonitrile with Methanol can enhance

    
     selectivity, as Methanol is a protic solvent that does not compete for 
    
    
    
    -electrons as strongly as Acetonitrile [4].[1][2][3]

Validation Parameters (Summary)

ParameterAcceptance CriteriaTypical Result
Resolution (

)

(Baseline)

Tailing Factor (

)


Linearity (

)


LOD S/N > 3

References

  • PubChem. (2025).[1][2][3] 4-tert-butyl-2,6-dichlorophenol | C10H12Cl2O.[1][2][3][4] National Library of Medicine.[1][2][3] [Link][1][2][3]

  • MicroSolv Technology Corp. (2025).[1][2][3] Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. [Link][3]

  • Liang Wang, et al. (2012).[1][2][3] HPLC Determination of Chlorophenols in Water. Asian Journal of Chemistry. [Link]

  • Yuan, B. (2022).[1][2][3][5] Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta. [Link]

Sources

Troubleshooting & Optimization

Separating 2,5-dichloro and 2,6-dichloro-4-tert-butylphenol isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fine Chemical Separation Division Subject: Separation Protocol for 2,5-Dichloro-4-tert-butylphenol and 2,6-Dichloro-4-tert-butylphenol Isomers Ticket ID: CHEM-SEP-2625-TBP

Executive Summary

This guide addresses the separation of 2,5-dichloro-4-tert-butylphenol (2,5-DCTBP) and 2,6-dichloro-4-tert-butylphenol (2,6-DCTBP) . These isomers, often formed during the chlorination of 4-tert-butylphenol or the alkylation of dichlorophenols, present a classic separation challenge due to their similar molecular weights and polarities.

However, they exhibit distinct physicochemical behaviors driven by the "Ortho Effect" :

  • Acidity (pKa): The 2,6-isomer is significantly more acidic due to the inductive effect of two ortho-chlorine atoms.

  • Volatility: The 2,6-isomer forms intramolecular hydrogen bonds (shielding the hydroxyl group), making it steam-volatile. The 2,5-isomer relies on intermolecular hydrogen bonding, reducing its volatility.

Module 1: Diagnostic & Characterization (FAQ)

Q: How do I definitively confirm which isomer is which in my mixture? A: Proton NMR (


H-NMR) is the most reliable diagnostic tool due to the symmetry differences between the molecules.
Feature2,6-Dichloro-4-tert-butylphenol 2,5-Dichloro-4-tert-butylphenol
Symmetry

Symmetric
Asymmetric
Aromatic Region Singlet (2H) . The two protons at positions 3 and 5 are chemically equivalent.Two Singlets (1H each) . The protons at positions 3 and 6 are chemically distinct.
Hydroxyl Proton Sharp peak (often shifted upfield due to shielding).Broad peak (concentration dependent due to H-bonding).

Q: Can I use GC-MS for separation? A: GC-MS is excellent for analysis but poor for preparative separation.

  • Retention Time: The 2,6-isomer (lower boiling point, non-polar "shielded" OH) typically elutes before the 2,5-isomer on non-polar columns (e.g., DB-5, HP-5).

Module 2: Separation Methodologies

Protocol A: Steam Distillation (Recommended for High Purity of 2,6-Isomer)

Best for: Isolating the 2,6-isomer from a crude mixture.[1] Principle: The 2,6-isomer forms an intramolecular hydrogen bond between the OH and the ortho-Cl. This prevents water solvation, making it hydrophobic and highly steam-volatile. The 2,5-isomer remains in the boiling flask.

Step-by-Step Workflow:

  • Preparation: Place the crude isomer mixture in a round-bottom flask. Add 10% NaOH solution until the solid dissolves (forming phenolate salts).

  • Acidification: Slowly add dilute

    
     until the pH reaches ~4-5. The phenols will precipitate as an oil or solid.
    
    • Note: Do not extract yet. We want the free phenols in water.

  • Distillation: Connect a steam generator or add boiling water directly. Heat the flask vigorously.

  • Collection: The distillate (receiver flask) will contain the 2,6-DCTBP as a white solid or oil that crystallizes upon cooling.

  • Residue: The non-volatile 2,5-DCTBP remains in the boiling flask.

  • Purification: Filter the distillate solid. Recrystallize from hexane/ethanol (9:1) if necessary.

Protocol B: pH-Controlled Fractional Precipitation (Scalable)

Best for: Large-scale batches where steam distillation is energy-prohibitive. Principle: The 2,6-isomer is more acidic (


) than the 2,5-isomer (

). Upon acidification of a phenolate solution, the weaker acid (2,5-isomer) precipitates first.

Step-by-Step Workflow:

  • Dissolution: Dissolve the mixture in 10% NaOH (excess). Both isomers exist as soluble sodium phenolates.

  • Titration (The Critical Step):

    • Stream

      
       gas (dry ice vapor) into the solution OR slowly add dilute acetic acid.
      
    • Monitor pH.[2][3] As pH drops to ~8.5 - 9.0, the 2,5-DCTBP (weaker acid) will begin to precipitate.

  • Filtration 1: Filter the precipitate. This is your crude 2,5-isomer .

  • Further Acidification: Continue adding acid to the filtrate until pH < 6.

  • Filtration 2: The 2,6-DCTBP (stronger acid) will now precipitate.

  • Validation: Check purity of both fractions via TLC or GC.

Module 3: Troubleshooting Logic (Visualized)

The following diagram illustrates the decision matrix for selecting the correct purification route.

SeparationLogic Start Crude Mixture (2,5- & 2,6-DCTBP) CheckScale Scale of Operation? Start->CheckScale SmallScale < 10 Grams (Lab Scale) CheckScale->SmallScale LargeScale > 100 Grams (Pilot/Process) CheckScale->LargeScale SteamDist METHOD A: Steam Distillation SmallScale->SteamDist High Purity Req. AcidBase METHOD B: pH-Swing Extraction LargeScale->AcidBase Energy Efficiency Distillate Distillate: 2,6-Isomer (Pure) SteamDist->Distillate Volatile Fraction Residue Pot Residue: 2,5-Isomer SteamDist->Residue Non-Volatile Precip1 Precipitate at pH 8.5: 2,5-Isomer (Crude) AcidBase->Precip1 First Fraction Precip2 Precipitate at pH 6.0: 2,6-Isomer (Enriched) AcidBase->Precip2 Second Fraction

Figure 1: Decision matrix for selecting the optimal separation pathway based on scale and purity requirements.

Module 4: Advanced Troubleshooting (Q&A)

Issue: "I tried steam distillation, but the 2,6-isomer is solidifying in the condenser."

  • Cause: 2,6-DCTBP has a melting point of ~66°C. If your condenser water is too cold, the vapor desublimates/crystallizes immediately, causing blockages.

  • Fix: Turn off the cooling water circulation in the condenser. Allow the steam itself to keep the glassware hot, or use an air condenser. Ensure the receiver flask is cooled in an ice bath to trap the product after it exits the condenser.

Issue: "My yield of the 2,5-isomer is low after acid extraction."

  • Cause: Incomplete precipitation. The 2,5-isomer has some solubility in water, especially if the ionic strength is low.

  • Fix: "Salt out" the aqueous phase. Add NaCl to saturation before the final extraction or filtration. This decreases the solubility of the organic phenol in the aqueous phase (Salting-out effect).

Issue: "The isomers are co-eluting on my TLC plate."

  • Cause: Phenols streak on silica due to their acidity interacting with the stationary phase.

  • Fix: Add 1% Acetic Acid to your eluent (e.g., Hexane:Ethyl Acetate:Acetic Acid). This suppresses ionization and sharpens the spots, allowing for better

    
     differentiation.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6899, 2,6-Dichlorophenol. Retrieved from [Link]

    • Relevance: Establishes the acidity (

      
       6.[4]78) and volatility baseline for 2,6-substituted phenols.
      
  • Lowe, W. (1969). Process for isolation of 2,5-dichlorophenol from an isomeric mixture of dichlorophenols. U.S. Patent No.[5] 3,462,498.[5] Washington, DC: U.S. Patent and Trademark Office. Retrieved from

    • Relevance: Provides industrial validation for separation techniques of dichlorophenol isomers, specifically highlighting urea adducts and fractional crystalliz
  • OECD SIDS (2010). Phenol, 2,6-bis(1,1-dimethylethyl)- (DTBSBP) Initial Targeted Assessment Profile. Retrieved from [Link]

    • Relevance: Confirms physical properties and environmental behavior of sterically hindered tert-butylphenols.
  • Organic Syntheses (1949). 2,6-Dichlorophenol.[4] Org. Synth. 29, 35. Retrieved from [Link]

    • Relevance: Details the synthesis and purification logic (steam distill

Sources

Technical Support Center: Optimizing the Chlorination of 4-tert-butylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chlorination of 4-tert-butylphenol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and selectivity of this important reaction. Here, we address common challenges and provide in-depth, field-proven solutions to help you achieve your desired outcomes. Our approach is grounded in established chemical principles and supported by authoritative sources to ensure scientific integrity.

Understanding the Reaction: An Overview

The chlorination of 4-tert-butylphenol is an electrophilic aromatic substitution reaction. The hydroxyl (-OH) group is a strongly activating, ortho, para-directing group. Since the para position is blocked by the bulky tert-butyl group, chlorination will primarily occur at the ortho positions. The reaction typically proceeds in a stepwise manner, first yielding 2-chloro-4-tert-butylphenol, which can then be further chlorinated to 2,6-dichloro-4-tert-butylphenol.[1] Controlling the reaction to selectively produce the mono- or di-chloro product is a common challenge.

This guide will help you navigate the intricacies of this reaction, troubleshoot common issues, and optimize your experimental protocol for maximum yield and purity.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Here we address specific issues you may encounter during your experiments.

FAQ 1: Low Yield of the Desired Monochloro-Product (2-chloro-4-tert-butylphenol)

Question: I am getting a low yield of 2-chloro-4-tert-butylphenol and a significant amount of unreacted starting material. How can I improve the conversion?

Answer:

A low conversion rate can be due to several factors, from reagent purity to reaction conditions. Here’s a systematic approach to troubleshooting this issue:

  • Reagent Purity and Stoichiometry:

    • Chlorinating Agent Activity: Ensure your chlorinating agent is fresh and has not degraded. For example, sulfuryl chloride (SO₂Cl₂) can hydrolyze over time. It's crucial to use a freshly opened bottle or a properly stored reagent.

    • Accurate Stoichiometry: Carefully calculate and measure your reagents.[2] A slight excess of the chlorinating agent (e.g., 1.05-1.1 equivalents) can often drive the reaction to completion without significant over-chlorination.

  • Reaction Conditions:

    • Temperature Control: This reaction is exothermic. Running the reaction at too high a temperature can lead to side reactions and decomposition. Conversely, a temperature that is too low will result in a sluggish reaction. Start at a low temperature (e.g., 0-5 °C) and allow the reaction to slowly warm to room temperature.[2]

    • Solvent Choice: The choice of solvent is critical. Non-polar, aprotic solvents like dichloromethane (DCM) or chloroform are generally preferred as they are inert under the reaction conditions.

    • Stirring: Ensure efficient and continuous stirring to maintain a homogenous reaction mixture.[2]

  • Monitoring the Reaction:

    • Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the progress of the reaction.[3] This will help you determine the optimal reaction time and prevent the formation of byproducts by stopping the reaction once the starting material is consumed.

FAQ 2: Formation of Dichloro- and Trichloro- Byproducts

Question: My reaction is producing a significant amount of 2,6-dichloro-4-tert-butylphenol and even some 2,4,6-trichlorophenol, which is difficult to separate from my desired 2-chloro-4-tert-butylphenol. How can I improve selectivity for the mono-chlorinated product?

Answer:

The formation of polychlorinated species is a classic challenge in the chlorination of activated aromatic rings.[1][4] Here’s how you can enhance selectivity:

  • Control the Stoichiometry: This is the most critical parameter. Use a stoichiometric amount or even a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of the chlorinating agent. This will leave some unreacted starting material, which is generally easier to separate from the mono-chloro product than the di-chloro product is.

  • Slow Addition of the Chlorinating Agent: Add the chlorinating agent dropwise to the solution of 4-tert-butylphenol at a low temperature (0-5 °C). This maintains a low concentration of the electrophile in the reaction mixture, favoring mono-substitution.

  • Choice of Chlorinating Agent: Milder chlorinating agents can offer better selectivity. Consider using N-chlorosuccinimide (NCS) in place of more aggressive reagents like chlorine gas or sulfuryl chloride.

  • Catalyst Selection: While often used to increase reactivity, certain catalysts can also influence selectivity. For instance, some sulfur-containing catalysts have been shown to favor para-chlorination in other phenol systems, though in this case, with the para-position blocked, the choice of catalyst would be aimed at modulating reactivity to favor mono-chlorination.[5][6][7]

Experimental Protocol: Selective Monochlorination of 4-tert-butylphenol

This protocol is designed to maximize the yield of 2-chloro-4-tert-butylphenol while minimizing the formation of di-chlorinated byproducts.

  • Preparation:

    • Flame-dry or oven-dry all glassware and allow to cool under an inert atmosphere (e.g., nitrogen or argon).[2]

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-tert-butylphenol in anhydrous dichloromethane (DCM).

  • Reaction Setup:

    • Place the flask in an ice-water bath and stir the solution until it reaches 0-5 °C.

    • In a separate, dry dropping funnel, prepare a solution of 1.05 equivalents of sulfuryl chloride in anhydrous DCM.

  • Reaction Execution:

    • Add the sulfuryl chloride solution dropwise to the stirred 4-tert-butylphenol solution over a period of 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.

    • After the addition is complete, continue stirring at 0-5 °C and monitor the reaction progress by TLC or GC-MS every 30 minutes.

  • Workup:

    • Once the starting material is consumed (or a desired level of conversion is reached), quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation: Reagent Stoichiometry vs. Product Distribution

The following table provides an expected product distribution based on the stoichiometry of the chlorinating agent. These are illustrative values and may vary based on specific reaction conditions.

Equivalents of SO₂Cl₂4-tert-butylphenol (%)2-chloro-4-tert-butylphenol (%)2,6-dichloro-4-tert-butylphenol (%)
0.9~10~85~5
1.05< 2~90~8
2.2< 1~5~94
FAQ 3: My reaction is not proceeding at all. What could be the issue?

Question: I've mixed my 4-tert-butylphenol and chlorinating agent, but even after several hours, I see no product formation. What's going on?

Answer:

A stalled reaction can be frustrating. Here are the most common culprits:

  • Inactive Chlorinating Agent: As mentioned before, the chlorinating agent may have degraded. This is particularly common with reagents that are sensitive to moisture.

  • Presence of Inhibitors: Ensure your starting material and solvent are pure. Certain impurities can act as radical scavengers or quench the electrophilic chlorinating species.[2]

  • Insufficient Activation: While 4-tert-butylphenol is an activated ring, some less reactive chlorinating agents may require a catalytic amount of a Lewis acid (e.g., AlCl₃, FeCl₃) or a Brønsted acid to initiate the reaction.[8][9] However, be cautious as this can also increase the rate of polychlorination.

  • Low Temperature: While low temperatures are good for selectivity, a reaction that is too cold may not have enough energy to overcome the activation barrier. If the reaction is clean but slow at low temperatures, consider allowing it to warm to room temperature.

FAQ 4: How do I synthesize 2,6-dichloro-4-tert-butylphenol with high yield?

Question: My goal is to synthesize 2,6-dichloro-4-tert-butylphenol. What is the best approach to maximize its yield?

Answer:

To achieve a high yield of the di-chloro product, you need to ensure complete conversion of the mono-chloro intermediate.

  • Stoichiometry: Use at least 2.1 equivalents of your chlorinating agent to ensure the second chlorination goes to completion.

  • Reaction Time and Temperature: You may need a longer reaction time and/or a slightly elevated temperature (e.g., room temperature or gentle reflux) to drive the second chlorination.

  • Stepwise Addition: A good strategy is to first perform the mono-chlorination at a low temperature, and once the starting material is consumed (as confirmed by TLC or GC-MS), add the second equivalent of the chlorinating agent and allow the reaction to warm to room temperature.

Visualizing the Process

Reaction Pathway Diagram

The following diagram illustrates the stepwise chlorination of 4-tert-butylphenol.

Chlorination_Pathway 4-tert-butylphenol 4-tert-butylphenol 2-chloro-4-tert-butylphenol 2-chloro-4-tert-butylphenol 4-tert-butylphenol->2-chloro-4-tert-butylphenol + Cl+ 2,6-dichloro-4-tert-butylphenol 2,6-dichloro-4-tert-butylphenol 2-chloro-4-tert-butylphenol->2,6-dichloro-4-tert-butylphenol + Cl+

Caption: Stepwise chlorination of 4-tert-butylphenol.

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and resolving common issues.

Troubleshooting_Workflow cluster_start Start cluster_diagnosis Diagnosis cluster_solutions Solutions start Low Yield or Incorrect Product? check_conversion Check Conversion (TLC/GC-MS) start->check_conversion check_purity Analyze Product Mixture (NMR/GC-MS) check_conversion->check_purity Conversion is good solution_conversion Increase Reaction Time/Temp Check Reagent Activity check_conversion->solution_conversion Low Conversion solution_no_reaction Check Reagent Purity Consider Catalyst Verify Temperature check_conversion->solution_no_reaction No Reaction solution_selectivity Adjust Stoichiometry Slow Reagent Addition Lower Temperature check_purity->solution_selectivity Poor Selectivity (Byproducts)

Caption: A systematic workflow for troubleshooting chlorination reactions.

References

  • MDPI. (n.d.). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Retrieved from [Link]

  • Xin, H., Yang, S., An, B., & An, Z. (2017). Selective water-based oxychlorination of phenol with hydrogen peroxide catalyzed by manganous sulfate. RSC Advances, 7(22), 13255-13259. Retrieved from [Link]

  • Google Patents. (n.d.). US4876396A - Selective chlorination of phenols.
  • Cardiff University ORCA. (n.d.). para-Selective chlorination of cresols and m-xylenol using sulfuryl chloride in the presence of poly(alkylene sulfide)s. Retrieved from [Link]

  • Encyclopedia.pub. (n.d.). Commercially Important Chlorinated Phenols. Retrieved from [Link]

  • Lee, G. F. (1964). KINETICS OF CHLORINATION OF PHENOL—CHLOROPHENOLIC TASTES AND ODORS*.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: (How to Improve) Yield. Retrieved from [Link]

  • Gallard, H., & von Gunten, U. (2002). Chlorination of phenols revisited: unexpected formation of α,β-unsaturated C4-dicarbonyl ring cleavage products. Environmental science & technology, 36(5), 884-890.
  • MDPI. (n.d.). Degradation of 4-Tert-Butylphenol in Water Using Mono-Doped (M1: Mo, W) and Co-Doped (M2-M1: Cu, Co, Zn) Titania Catalysts. Retrieved from [Link]

  • Sciforum. (2021). [Fe]-t-BuOCl- a new efficient catalytic system for chlorination of arenes. Retrieved from [Link]

  • Wu, X., Zhou, L., Yang, R., Guo, F., Tang, Z. L., & Xiao, J. (2020). A practical chlorination of tert-butyl esters with PCl3 generating acid chlorides. Journal of Chemical Research, 44(5-6), 301-304.
  • The Good Scents Company. (n.d.). 4-tert-butyl phenol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,6-dichlorophenol. Retrieved from [Link]

  • Reddit. (2018). How do you get better at increasing yields?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]

  • American Society for Microbiology. (2011). Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of 4-tert-butylphenol in drinking water by LC-MS/MS. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,6-Di-tert-butylphenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of chlorophenols, bisphenol-A, 4-tert-octylphenol and 4-nonylphenols in soil by means of ultrasonic solvent extraction and stir bar sorptive extraction with in situ derivatisation. Retrieved from [Link]

  • PubMed. (2022). Chlorination of para-substituted phenols: Formation of α, β-unsaturated C4-dialdehydes and C4-dicarboxylic acids. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). 4-tert-butylphenol and 4-tert-pentylphenol - Evaluation statement. Retrieved from [Link]

  • National Institutes of Health. (2022). Degradation of 4-Tert-Butylphenol in Water Using Mono-Doped (M1: Mo, W) and Co-Doped (M2-M1: Cu, Co, Zn) Titania Catalysts. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,6-Di-tert-butylphenol. Retrieved from [Link]

  • Autechaux. (n.d.). The Synthesis and Properties of 2,4,6-Tri-tert-butylphenol: A Chemist's Perspective. Retrieved from [Link]

  • Google Patents. (n.d.). Recyclable catalysts for chlorination of organic acids and alcohols.
  • European Chemicals Agency (ECHA). (n.d.). Candidate List of substances of very high concern for Authorisation. Retrieved from [Link]

  • PubMed. (2012). Kinetics and mechanism of photoactivated periodate reaction with 4-chlorophenol in acidic solution. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of chlorination with tert-butyl hypochlorite (TBuOCl). Retrieved from [Link]

  • Scientific Update. (2023). Hey Phenol- Everyone has their Cross to Bear. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4-tert-Butyl-2-chlorophenol. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing of Chlorophenols

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CP-HPLC-TAIL-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Resolution of Asymmetric Peak Shape (Tailing) in Chlorophenol Analysis

Executive Summary & Diagnostic Logic

The Core Issue: Chlorophenols are weak acids with pKa values ranging from approximately 4.7 to 8.5. Peak tailing in their analysis is rarely a random error; it is almost always a symptom of secondary silanol interactions or ionization state mismatch .

Before adjusting your method, you must determine if the failure is Chemical (method parameters) or Physical (system hardware). Use the logic flow below to diagnose your specific situation.

Diagnostic Workflow (Interactive Logic)

TroubleshootingLogic Start START: Peak Tailing Observed NeutralTest STEP 1: The Neutral Standard Test Inject a neutral compound (e.g., Toluene/Naphthalene) under same conditions. Start->NeutralTest NeutralTails Result A: Neutral Peak ALSO Tails NeutralTest->NeutralTails NeutralSym Result B: Neutral Peak is SYMMETRICAL NeutralTest->NeutralSym PhysicalIssue DIAGNOSIS: Physical/Hardware Failure NeutralTails->PhysicalIssue FixPhysical ACTION: 1. Check for Column Void (Bed Collapse) 2. Replace Inlet Frit 3. Minimize Extra-Column Volume (Tubing) PhysicalIssue->FixPhysical ChemicalIssue DIAGNOSIS: Chemical Interaction NeutralSym->ChemicalIssue CheckPH STEP 2: Check Mobile Phase pH ChemicalIssue->CheckPH PH_Mid pH is near pKa (± 1 unit) CheckPH->PH_Mid PH_Ok pH is Correct (<3 or >10) CheckPH->PH_Ok FixPH ACTION: Adjust pH Target pH < 3.0 (Suppression) OR pH > 10.0 (Ionization) PH_Mid->FixPH Silanol ACTION: Secondary Silanol Interaction 1. Switch to High-Purity/End-capped Column 2. Increase Buffer Strength (>25mM) PH_Ok->Silanol

Figure 1: Decision matrix for isolating the root cause of peak tailing. The "Neutral Standard Test" is the critical differentiator between hardware failure and method chemistry.

Technical Deep Dive: The Mechanisms of Failure

Issue A: The Ionization Trap (pH vs. pKa)

Chlorophenols exist in equilibrium between their neutral form (HA) and ionized form (A⁻).

  • The Problem: If your mobile phase pH is close to the analyte's pKa, both species exist simultaneously. They interact differently with the stationary phase (neutral is retained, ionized is not), causing "peak smearing" or tailing.[1][2]

  • The Fix: You must force the equilibrium to one side.

    • Acidic Suppression (Recommended): pH < (pKa - 2). Keeps the molecule neutral. Increases retention on C18.

    • Basic Ionization: pH > (pKa + 2). Keeps the molecule ionized. Decreases retention (elutes fast), often requires an ion-pairing agent or specialized column.

Reference Data: Chlorophenol pKa Table

CompoundpKa (Approx)Target Mobile Phase pH (Suppression Mode)
2-Chlorophenol 8.52< 6.5 (Ideally 2.5 - 3.0)
4-Chlorophenol 9.41< 7.4 (Ideally 2.5 - 3.0)
2,4-Dichlorophenol 7.89< 5.8 (Ideally 2.5 - 3.0)
2,4,6-Trichlorophenol 6.23< 4.2 (Ideally 2.5 - 3.0)
Pentachlorophenol 4.74< 2.7 (Critical)

Note: Pentachlorophenol is the most difficult; if your pH is 3.0, it will tail because it is partially ionized. You must go lower (e.g., pH 2.3).

Issue B: Secondary Silanol Interactions

Even at low pH, the silica support of your column has surface silanol groups (Si-OH).

  • The Mechanism: Chlorophenols are electron-rich. If the silica is "Type A" (older, acidic, high metal content), the chlorophenol hydroxyl group can hydrogen bond with isolated silanols, dragging the peak tail.

  • The Fix: Use "Type B" High-Purity Silica columns that are fully end-capped (where free silanols are chemically bonded to small groups like trimethylsilane).

Validated Troubleshooting Protocols

Protocol 1: The "pH Sweep" Optimization

Use this if you suspect ionization issues.

  • Preparation: Prepare three aliquots of Mobile Phase A (Water) adjusted to pH 2.0, 2.5, and 3.0 using Phosphoric Acid or Formic Acid.

  • Execution: Run your standard mixture at each pH level.

  • Data Analysis: Calculate the USP Tailing Factor (

    
    ) for the Pentachlorophenol peak (usually the most sensitive).
    
    • Formula:

      
      
      
    • Where

      
       is the peak width at 5% height, and 
      
      
      
      is the distance from peak front to center.
  • Acceptance: Select the pH where

    
    .
    
Protocol 2: The "Hardware Flush"

Use this if the "Neutral Standard Test" failed (Physical issue).

  • Bypass Column: Connect the injector directly to the detector using a union.

  • Inject: Inject the neutral standard.

  • Observe:

    • If the peak is sharp/rectangular: The system is fine; the column has a void. Replace the column.

    • If the peak tails without a column: The issue is the injector loop, needle seat, or detector flow cell .

Frequently Asked Questions (FAQ)

Q: Can I use Triethylamine (TEA) to fix the tailing? A: Historically, yes. TEA acts as a "silanol blocker" by binding to active sites before the analyte does. However, with modern Type B High-Purity End-Capped columns (e.g., Agilent Zorbax Eclipse Plus, Waters XBridge, Phenomenex Kinetex), TEA is rarely necessary and can suppress MS sensitivity. Try a better column first.

Q: Why does Pentachlorophenol tail while 2-Chlorophenol looks fine? A: This is a classic pKa issue. Pentachlorophenol is much more acidic (pKa ~4.7). If your mobile phase is pH 3.5 (using dilute formic acid), 2-CP is fully neutral, but Pentachlorophenol is partly ionized. You must lower the pH to ~2.5 using a stronger buffer like Phosphate or higher concentration Formic Acid (0.1%).

Q: My column is new, but peaks are tailing. Is it defective? A: Unlikely. Check your injection solvent . If you dissolve your sample in 100% Acetonitrile but your mobile phase is 90% Water, the "solvent shock" will cause peak distortion (fronting or tailing). Always dissolve the sample in the starting mobile phase composition.

References & Grounding

  • Agilent Technologies. "A Tail of Two Peaks: Troubleshooting Poor Peak Shape." Agilent Technical Guides.

  • Restek Corporation. "Guide to the Analysis of Semivolatile Organic Compounds (Method 8270)." Restek Technical Literature.[3]

  • Chromatography Online (LCGC). "LC Troubleshooting Essentials: Peak Tailing." LCGC International.

  • Phenomenex. "How to Reduce Peak Tailing in HPLC." Phenomenex Blog.

  • Element Lab Solutions. "Peak Tailing in HPLC: Causes and Solutions."

Sources

Removing unreacted starting material from 2,5-Dichloro-4-tert-butylphenol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Unreacted Starting Material from 2,5-Dichloro-4-tert-butylphenol Synthesis Document ID: TSC-PUR-2024-05 Audience: Organic Chemists, Process Engineers, R&D Scientists

Introduction & Diagnostic Phase[1]

The purification of 2,5-dichloro-4-tert-butylphenol presents a specific challenge depending on your synthesis route. Because the target molecule combines significant lipophilicity (tert-butyl group) with increased acidity (two chlorine atoms), the strategy for removing unreacted starting material (SM) relies heavily on identifying which precursor remains.[1]

Diagnostic: Identify Your Impurity

Before selecting a protocol, confirm the identity of your unreacted starting material using the table below. The separation physics differ fundamentally between the two common routes.[1]

Synthesis RouteLikely Starting Material (Impurity)Key Physicochemical DifferenceRecommended Protocol
Alkylation of 2,5-dichlorophenol2,5-Dichlorophenol Lipophilicity: Product is significantly more non-polar than SM.[1]Protocol A (Solubility Shift)
Chlorination of 4-tert-butylphenol4-tert-butylphenol Acidity (pKa): Product is significantly more acidic (

) than SM (

).[1]
Protocol B (Acidity Swing)
Decision Tree: Workflow Selection

PurificationWorkflow Start Identify Unreacted Starting Material CheckSM Which SM is present? Start->CheckSM SM_DCP 2,5-Dichlorophenol (Alkylation Route) CheckSM->SM_DCP Route 1 SM_TBP 4-tert-butylphenol (Chlorination Route) CheckSM->SM_TBP Route 2 Prop_Lip Mechanism: Lipophilicity Difference (Product is 'greasier') SM_DCP->Prop_Lip Method_A PROTOCOL A: Recrystallization (MeOH/Water) Prop_Lip->Method_A QC HPLC / NMR Analysis Method_A->QC Purity Check Prop_Acid Mechanism: pKa Difference (Product is more acidic) SM_TBP->Prop_Acid Method_B PROTOCOL B: Selective Alkaline Wash (pH Controlled) Prop_Acid->Method_B Method_B->QC Purity Check

Figure 1: Strategic decision tree for selecting the purification method based on the specific impurity profile.

Protocol A: Solubility Shift (Removing 2,5-Dichlorophenol)

Context: If you synthesized the target via Friedel-Crafts alkylation, your impurity is likely 2,5-dichlorophenol .[2]

  • Challenge: Both the product and SM are acidic (

    
    ), rendering acid-base extraction ineffective.[1]
    
  • Solution: Exploit the massive increase in lipophilicity provided by the tert-butyl group.[1] The product precipitates from polar solvents, while the non-alkylated SM remains dissolved.

Step-by-Step Recrystallization Guide
  • Dissolution:

    • Place the crude solid in a flask equipped with a reflux condenser.

    • Add Methanol (MeOH) (approx. 3–5 mL per gram of crude).[1]

    • Heat to reflux until fully dissolved.[1] If solids remain, filter hot to remove inorganic salts (catalyst residues).[1]

  • The "Cloud Point" Induction:

    • While maintaining gentle boiling, add Water dropwise.

    • Stop immediately when a persistent turbidity (cloudiness) appears.[1]

    • Add a few drops of MeOH to clear the solution back to transparent.[1]

  • Crystallization:

    • Remove from heat and allow to cool slowly to room temperature (20–25°C).

    • Troubleshooting: If the product "oils out" (forms a liquid blob instead of crystals), reheat to dissolve and add a seed crystal. Stir vigorously.

    • Once at RT, cool further in an ice bath (0–4°C) for 1 hour.

  • Filtration:

    • Filter the crystals using a Büchner funnel.[1]

    • Critical Wash: Wash the filter cake with a cold 50:50 MeOH:Water mixture.[1]

    • Why? The unreacted 2,5-dichlorophenol is more soluble in this polar mixture and will wash through; the hydrophobic product will not.

  • Drying:

    • Dry under vacuum at 40°C.[1]

Protocol B: Acidity Swing (Removing 4-tert-butylphenol)

Context: If you synthesized the target via chlorination of 4-tert-butylphenol, your impurity is unreacted 4-tert-butylphenol .[1]

  • Challenge: Both compounds are lipophilic.[1] Recrystallization can be difficult due to co-crystallization.[1]

  • Solution: Exploit the acidity difference. The electron-withdrawing chlorines lower the product's

    
     to ~7.5–8.0, whereas the starting material has a 
    
    
    
    of ~10.2.
The "pH Cut" Extraction Method

Concept: We use a weak base (Bicarbonate/Carbonate) that is strong enough to deprotonate the acidic product (making it water-soluble) but too weak to deprotonate the starting material (keeping it organic-soluble).[1]

CompoundpKa (approx)Behavior at pH 8.5 (NaHCO₃)Location
4-tert-butylphenol (SM) 10.2Remains Protonated (Neutral)Organic Layer
Product (Dichloro) 7.5–8.0Deprotonates (Anionic)Aqueous Layer
Step-by-Step Extraction Protocol
  • Dissolution:

    • Dissolve the crude reaction mixture in Diethyl Ether or Ethyl Acetate (EtOAc).

  • Selective Extraction (The Wash):

    • Wash the organic phase 3 times with Saturated Sodium Bicarbonate (

      
      )  or 5% Sodium Carbonate (
      
      
      
      )
      .[1]
    • Action: The product moves into the Aqueous Layer (as the sodium salt).[1] The impurity stays in the Organic Layer .[1]

  • Separation:

    • Keep the Aqueous Layer. (This contains your product).[1]

    • Optional Check: You can analyze the organic layer by TLC to confirm it contains the impurity.[1]

  • Recovery (Precipitation):

    • Cool the aqueous layer in an ice bath.[1]

    • Slowly acidify with 1M HCl until pH < 2.[1]

    • The product will precipitate as a white solid.[1]

  • Final Isolation:

    • Filter the solid or extract it back into fresh ether, dry over

      
      , and evaporate.
      

FAQ & Troubleshooting

Q1: My product is "oiling out" during recrystallization. How do I fix this?

A: "Oiling out" occurs when the product separates as a liquid phase before it crystallizes, usually because the solution is too concentrated or the temperature dropped too fast.

  • Fix: Reheat the mixture until the oil dissolves. Add a small amount of the "good" solvent (e.g., Methanol).[1] Let it cool very slowly (wrap the flask in a towel). Scratch the glass with a rod to induce nucleation.[1]

Q2: Can I use Column Chromatography?

A: Yes, but it is often unnecessary if Protocols A or B are used.[1]

  • Stationary Phase: Silica Gel (Standard).[1]

  • Mobile Phase: Hexanes:Ethyl Acetate (95:5) .[1]

  • Elution Order: The 2,5-dichloro-4-tert-butylphenol (less polar due to intramolecular shielding and halogenation) usually elutes before the unreacted starting material (more polar -OH interaction with silica).[1]

Q3: How do I confirm purity?

A:

  • 1H NMR: Look for the aromatic protons.

    • Product: Singlets (isolated protons due to Cl substitution).[1]

    • SM (4-t-butyl):[1] Doublets (AA'BB' system).[1]

    • SM (2,5-dichloro):[2][3] Complex coupling pattern (d, dd) depending on resolution, but distinct from the product.

  • Melting Point:

    • 4-tert-butylphenol: ~99°C.[1]

    • 2,5-Dichlorophenol: ~59°C.[1][4]

    • 2,5-Dichloro-4-tert-butylphenol: Distinct MP (check specific reference standard, typically >60°C).[1]

References

  • Synthesis & Properties of Chlorinated Phenols

    • Source: National Center for Biotechnology Information (2024).[1] PubChem Compound Summary for CID 7393, 4-tert-Butylphenol.[1]

    • URL:[Link][1]

  • Separation of Dichlorophenol Isomers (Patent Context)

    • Title: Process for isolation of 2,5-dichlorophenol from an isomeric mixture of dichlorophenols (US3462498A).[1][5]

    • URL
  • General Purification of Phenols

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard text for solvent selection logic: Methanol/Water systems for alkylphenols).

  • Reference Standard Verification

    • Source: Chiron AS.[1][6][7] Reference Materials for Environmental Analysis (Confirming existence and commercial availability of 2,5-dichloro-4-tert-butylphenol).

    • URL:[Link][1][6][7]

Sources

Technical Support Center: Minimizing Dechlorination Byproducts During Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for drug development professionals, researchers, and scientists. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of minimizing dechlorination byproducts during chemical synthesis. Unwanted dechlorination can lead to reduced yield, purification difficulties, and the generation of potentially toxic impurities, compromising the integrity of your final compound. This resource is designed to provide you with the expertise and actionable protocols to diagnose and resolve these issues effectively.

Section 1: Understanding and Diagnosing Unwanted Dechlorination

This section addresses the fundamental questions surrounding the detection and mechanistic understanding of dechlorination side reactions.

FAQ 1: I'm observing a lower-than-expected molecular weight for my product and an additional peak in my mass spectrometry analysis. Could this be a dechlorination byproduct?

Answer: Yes, these are classic indicators of a dechlorination event. The loss of a chlorine atom and its replacement with a hydrogen atom results in a predictable mass shift.

Troubleshooting Steps:

  • Confirm the Mass Shift: Calculate the expected molecular weight difference. The mass of a chlorine atom is approximately 35.45 amu, while hydrogen is about 1.01 amu. You should observe a mass decrease of roughly 34.44 amu for each dechlorination event.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition, HRMS is invaluable. It can definitively distinguish between your target compound and the dechlorinated byproduct.

  • Isotopic Pattern Analysis: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This gives chlorinated compounds a characteristic M+2 peak. The absence or alteration of this isotopic pattern in the suspected byproduct peak is strong evidence of dechlorination.

  • Chromatographic Analysis: Utilize techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the components of your reaction mixture.[1][2] These methods are highly sensitive for detecting and quantifying volatile and non-volatile chlorinated byproducts.[1]

Workflow for Byproduct Identification

A Unexpected LC-MS or GC-MS Peak B Calculate Mass Difference from Target Compound A->B C Mass Shift ≈ 34.44 Da? B->C D Analyze Isotopic Pattern C->D Yes J Not a Dechlorination Byproduct C->J No E Loss or Alteration of M+2 Peak? D->E F Suspect Dechlorination E->F Yes E->J No G Perform High-Resolution Mass Spectrometry (HRMS) F->G H Confirm Elemental Composition G->H I Confirmed Dechlorination Byproduct H->I

Caption: Diagnostic workflow for identifying potential dechlorination byproducts.

FAQ 2: What are the common mechanisms that lead to unintentional dechlorination during a synthesis?

Answer: Understanding the underlying mechanism is crucial for devising an effective mitigation strategy. Dechlorination reactions can proceed through several pathways, primarily reductive, oxidative, or nucleophilic mechanisms.

  • Reductive Dechlorination: This is a common pathway, especially in the presence of reducing agents or certain metal catalysts.[3] It involves the replacement of a chlorine atom with a hydrogen atom.[3] This can be mediated by reagents like sodium borohydride, H₂ with a palladium catalyst, or even zero-valent metals like iron.[4]

  • Oxidative Dechlorination: This mechanism is less common in typical organic synthesis but can occur in the presence of strong oxidants or certain enzymatic systems.[5] The reaction is often initiated by an attack on the carbon atom attached to the chlorine.[5]

  • Nucleophilic Displacement: While the C-Cl bond is generally strong, certain nucleophiles can displace the chloride ion. This is more likely if the carbon atom is activated, for example, by being in an allylic or benzylic position.

Section 2: Proactive Strategies to Minimize Dechlorination

This section provides actionable protocols and experimental design considerations to prevent the formation of dechlorination byproducts from the outset.

FAQ 3: How can I adjust my reaction conditions to suppress dechlorination?

Answer: Fine-tuning your reaction parameters is often the most direct way to minimize unwanted side reactions.

Key Parameters to Optimize:

ParameterImpact on DechlorinationRecommended Action
Temperature Higher temperatures can provide the activation energy for dechlorination.Run the reaction at the lowest effective temperature. Consider screening a range of temperatures.
pH The stability of C-Cl bonds can be pH-dependent.[6] Acidic conditions can sometimes promote dechlorination, especially with certain catalysts.[4][6]Buffer the reaction mixture if possible. Screen a range of pH values to find the optimal window for your desired transformation while minimizing byproduct formation.
Reaction Time Prolonged reaction times increase the likelihood of side reactions.Monitor the reaction progress closely (e.g., by TLC, LC-MS, or GC-MS) and quench the reaction as soon as the starting material is consumed.
Atmosphere For reductive dechlorination, the presence of oxygen can sometimes inhibit the reaction. Conversely, under certain conditions, oxygen can participate in oxidative dechlorination.[4][5]If reductive dechlorination is suspected, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[4]
Experimental Protocol: Optimizing Reaction Conditions
  • Establish a Baseline: Run the reaction under your standard conditions and quantify the amount of dechlorinated byproduct formed using a suitable analytical method (e.g., GC with an electron capture detector (ECD) for high sensitivity to halogenated compounds).[1]

  • Temperature Screening: Set up parallel reactions at different temperatures (e.g., 0 °C, room temperature, 40 °C) while keeping all other parameters constant. Analyze the product distribution for each.

  • pH Screening: If applicable to your reaction, prepare a series of buffered solutions and run the reaction in each.

  • Time Course Study: Run a larger scale reaction and withdraw aliquots at different time points. Quench the reaction in the aliquots immediately and analyze to determine the optimal reaction time.

  • Atmosphere Control: If you have the equipment, compare the reaction outcome under ambient air versus an inert atmosphere.

FAQ 4: Can the choice of catalyst influence the extent of dechlorination?

Answer: Absolutely. The catalyst plays a pivotal role, especially in cross-coupling and reduction reactions.

Catalyst Considerations:

  • Palladium Catalysts: While widely used, palladium catalysts are known to promote hydrodechlorination, especially in the presence of a hydrogen source.[7][8] The catalyst's activity can be poisoned by the chloride released during the reaction, which blocks active sites.[7][8]

  • Bimetallic Catalysts: The addition of a second metal can modify the electronic properties and redox potential of the catalyst, which can suppress the formation of chlorinated byproducts.[9]

  • Iron Porphyrins: These catalysts have shown promise in activating hypochlorite for oxidation reactions while suppressing the formation of chlorinated byproducts.[10]

  • Catalyst Support: The material supporting the catalyst can also influence its activity and selectivity.

Logical Flow for Catalyst Selection

A Dechlorination Observed with Current Catalyst B Is a Reducing Agent Present? A->B D Screen Alternative Metals (e.g., Ni, Cu) B->D No H Is Hydrogen Gas a Reactant/Byproduct? B->H Yes C Consider a Less Reducing Catalyst System E Evaluate Bimetallic Catalysts D->E F Optimize Catalyst Loading E->F G Consider a Different Ligand F->G J Minimized Dechlorination G->J I Switch to a Hydrogenation-Resistant Catalyst H->I I->J

Caption: Decision tree for selecting a catalyst to minimize dechlorination.

Section 3: Analytical Methods for Monitoring and Quantification

Accurate and sensitive analytical methods are essential for troubleshooting and validating your efforts to minimize dechlorination byproducts.

FAQ 5: What are the most suitable analytical techniques for detecting and quantifying trace levels of dechlorination byproducts?

Answer: The choice of analytical method depends on the volatility and polarity of your compounds of interest.

Recommended Analytical Methods:

Analytical TechniqueAnalytesDetection PrincipleKey Advantages
GC-ECD (Gas Chromatography - Electron Capture Detection) Volatile halogenated compoundsElectron capture by electronegative atoms (like chlorine)Extremely high sensitivity for halogenated compounds.[1][2]
GC-MS (Gas Chromatography - Mass Spectrometry) Volatile compoundsMass-to-charge ratio of ionized fragmentsProvides structural information for definitive identification.[1][2]
LC-MS (Liquid Chromatography - Mass Spectrometry) Non-volatile and thermally labile compoundsMass-to-charge ratio of ionized moleculesVersatile for a wide range of compounds and provides structural information.[1]
Ion Chromatography Inorganic anions (e.g., chloride)Separation based on ionic interactionsUseful for quantifying the chloride ions released during dechlorination.[11]

Note: For regulatory submissions, validated analytical methods according to established guidelines (e.g., EPA methods) are often required.[11][12][13]

Section 4: Case Studies in Pharmaceutical Synthesis

Real-world examples can provide valuable insights into tackling dechlorination challenges.

Case Study: Synthesis of Vismodegib

In the synthesis of the anticancer drug Vismodegib, a key step involves a pyridine-directed ortho-C-H chlorination.[14] A challenge in such reactions is preventing over-chlorination or subsequent undesired reactions. The developed method utilized chlorine-containing waste as the chlorinating reagent in a tandem catalysis system.[14] This approach not only addresses an environmental concern by valorizing waste but also provides a controlled source of the chlorinating agent, minimizing side reactions.

Case Study: API Synthesis in Water

A second-generation synthesis of the API TAK-954 was developed almost entirely in water.[15] While this offers significant environmental benefits, it also presents challenges, such as the stability of reagents and potential for side reactions in an aqueous medium. For instance, the reducing agent sodium triacetoxyborohydride used in the first-generation synthesis is unstable in water, necessitating careful control of addition and stoichiometry to avoid unwanted reductions.[15] The successful development of this process highlights the importance of reagent selection and process optimization when changing reaction media.

References

  • U.S. Environmental Protection Agency. (2025, May 14). EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography With Electron-Capture Detection.
  • Taylor & Francis. (n.d.).
  • ResearchGate. (2025, August 6).
  • National Institutes of Health. (n.d.).
  • Taylor & Francis. (2010, February 22). Effects of key reaction parameters on the reductive dechlorination of chloroform with Pd/Fe0 bimetal in aqueous solution.
  • ResearchGate. (n.d.). a) DET mechanisms of organic chlorides;12 b)
  • Technoilogy. (2023, August 5).
  • American Chemical Society. (n.d.).
  • Herald Scholarly Open Access. (2022, November 7). Research Trend and Literature Review on Identification, Effects and Minimization of Disinfection by Products (DBPs)
  • MDPI. (2025, May 16).
  • Yale Scientific Magazine. (2022, February 28).
  • DuPont. (n.d.).
  • Thermo Fisher Scientific - US. (n.d.). Inorganic Disinfection Byproducts and Bromide Analysis.
  • Agilent. (n.d.). Disinfection Byproducts (DBPs)
  • National Institutes of Health. (2024, February 23).
  • National Institutes of Health. (2023, June 29).
  • ACS Publications. (2022, June 21).

Sources

Selecting the right internal standard for chlorophenol quantification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chlorophenol Quantification Subject: Internal Standard Selection & Troubleshooting Guide Ticket ID: CP-QUANT-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Accurate quantification of chlorophenols (CPs) is notoriously difficult due to their high acidity, polarity, and susceptibility to matrix effects. This guide moves beyond basic method descriptions to address the causality of analytical failure. It provides a logic-driven approach to selecting Internal Standards (IS), optimizing derivatization, and troubleshooting recovery issues in GC-MS and LC-MS workflows.

Module 1: The Philosophy of Selection (Isotopes vs. Analogs)

User Query: “I am analyzing 2,4-DCP and PCP in wastewater. Can I use a generic internal standard like d10-Phenanthrene, or do I need isotopically labeled analogs? My budget is limited.”

Technical Response: While generic polycyclic aromatic hydrocarbons (PAHs) like d10-Phenanthrene are common in EPA Method 8270 for semi-volatiles, they are insufficient for high-precision chlorophenol quantification. Chlorophenols are active, acidic compounds that interact heavily with glass liners, column active sites, and matrix components. A neutral hydrocarbon IS will not track these losses.

The Hierarchy of Internal Standards
TierTypeDescriptionProsConsRecommended For
1 (Gold) 13C-Labeled Analogs Carbon-13 labeled target analyte (e.g., 13C6-PCP).[1]Chemically identical; no H/D exchange; perfect retention time match.High cost; limited availability for exotic congeners.Clinical, forensic, or ultra-trace environmental analysis.[2]
2 (Silver) Deuterated Analogs Deuterium labeled (e.g., d3-2,4-DCP).Excellent tracking of extraction efficiency; moderate cost.Risk of H/D scrambling on acidic protons; slight RT shift (isotope effect).[3]Routine environmental monitoring (EPA 8270).[4]
3 (Bronze) Structural Analogs Chemically similar but distinct (e.g., 2,4,6-Tribromophenol ).Inexpensive; distinct mass spectrum.Does not co-elute; may not track specific matrix suppression perfectly.High-concentration screening; budget-constrained labs.

Critical Warning on Deuterium Exchange: Never use a deuterated standard where the label is on the hydroxyl group (–OD) or ortho/para positions susceptible to electrophilic aromatic substitution in acidic media. These labile deuteriums can exchange with solvent protons, leading to signal loss.[5] Always verify the label is on the stable meta-positions or the aromatic ring backbone.

Module 2: Decision Logic & Workflow

User Query: “How do I decide which IS to use for my specific matrix?”

Technical Response: Use the following logic gate to determine the appropriate standard. This prevents over-spending on 13C for simple matrices while ensuring data integrity for complex ones.

IS_Selection_Logic Start Start: Select Matrix Type Complex Complex Matrix? (Blood, Sludge, Tissue) Start->Complex MassSpec Detector Type? Complex->MassSpec Yes Budget Budget Constraints? Complex->Budget No (Clean Water) UseC13 RECOMMENDATION: 13C-Labeled Analog (e.g., 13C6-PCP) MassSpec->UseC13 LC-MS/MS (High Ion Suppression) UseDeut RECOMMENDATION: Deuterated Analog (e.g., Phenol-d5) MassSpec->UseDeut GC-MS (EI) Budget->UseDeut Low Constraints UseTBP RECOMMENDATION: Structural Analog (2,4,6-Tribromophenol) Budget->UseTBP Strict Budget UseTBP->UseTBP *Must validate RT separation

Figure 1: Decision tree for selecting the optimal internal standard based on matrix complexity and detection method.

Module 3: Experimental Protocol (Derivatization)

User Query: “I am seeing tailing peaks and poor sensitivity for Trichlorophenol (TCP) on my GC-MS. What is wrong?”

Technical Response: Free chlorophenols are polar and acidic (pKa ~6–9). They hydrogen bond with silanol groups in the GC liner and column, causing peak tailing and irreversible adsorption. You must derivatize to block the hydroxyl (-OH) group.

Protocol: Silylation with BSTFA

This protocol converts chlorophenols into their trimethylsilyl (TMS) ethers, improving volatility and peak shape.

Reagents:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

  • Solvent: Anhydrous Acetone or Ethyl Acetate (Must be water-free).

Step-by-Step Workflow:

  • Extraction: Extract 100 mL water sample (adjusted to pH < 2) with Methylene Chloride (DCM).

  • Drying: Pass extract through anhydrous Sodium Sulfate (Na₂SO₄) to remove all traces of water.

    • Critical: Moisture hydrolyzes BSTFA, creating aggressive acids that damage the GC column.

  • Concentration: Evaporate DCM to ~1 mL using a nitrogen blow-down.

  • Derivatization:

    • Add 50 µL of BSTFA (with 1% TMCS).

    • Incubate at 60°C for 30 minutes .

  • Injection: Inject 1 µL into GC-MS (Splitless mode).

Data Validation Table: Derivatization Efficiency

AnalyteNative RT (min)TMS-Derivative RT (min)Target Ion (m/z)Key Fragment (m/z)
2,4-Dichlorophenol 6.508.20234219 (M-15)
2,4,6-Trichlorophenol 9.1010.45268253 (M-15)
Pentachlorophenol 12.3013.80338323 (M-15)
IS: 2,4,6-Tribromophenol 11.5012.90330315 (M-15)

Module 4: Troubleshooting & FAQs

Q1: My internal standard recovery is <50%. Is this a matrix effect? A: Not necessarily. Distinguish between extraction efficiency and matrix effects using a pre- vs. post-extraction spike.

  • Scenario A (Low Absolute Area, Normal Ratio): If both Analyte and IS areas are low but their ratio is correct, you have an extraction issue (likely pH not low enough during LLE).

  • Scenario B (Variable Ratio): If the IS area fluctuates wildly between samples, you have matrix suppression (LC-MS) or active site adsorption (GC-MS).

  • Action: If using LC-MS, switch to a 13C-IS. If GC-MS, change the liner and trim the column (guard column recommended).

Q2: Why does 2,4,6-Tribromophenol (TBP) sometimes fail as an IS? A: TBP is a structural analog, not an isotope. It has different chemical properties:

  • pKa Difference: TBP (pKa ~6) is more acidic than Monochlorophenols (pKa ~9). It may extract differently if pH is not strictly controlled (<2).

  • Chromatography: It elutes later than most TCPs. If your run time is too short, TBP may carry over or elute in the noisy baseline.

Q3: Can I use acetic anhydride instead of BSTFA? A: Yes. Acetylation (using acetic anhydride + pyridine) is more robust against moisture than silylation. It produces stable acetate esters.

  • Advantage:[6][7][8][9] Reaction can be done in aqueous phase (in situ).

  • Disadvantage:[10] Reagents are odorous and require more cleanup steps to protect the MS source.

References

  • US EPA. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[7] Environmental Protection Agency.[4][7][9] Link

  • Sigma-Aldrich. (2023). EPA 8270 Semivolatile Internal Standard Mix. Merck KGaA. Link

  • Thermo Fisher Scientific. (2022). Trace analysis of chlorophenolics using triple quadrupole GC-MS. Application Note 74102. Link

  • Cayman Chemical. (2023). Are there advantages to using 13C labeled internal standards over 2H labeled standards?Link

  • BenchChem. (2025).[11] Troubleshooting Poor Internal Standard Recovery in Environmental Analysis.Link

Sources

Validation & Comparative

1H NMR spectrum interpretation of 4-Tert-butyl-2,5-dichlorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous interpretation of the 1H NMR spectrum of 4-tert-butyl-2,5-dichlorophenol , a specialized intermediate often synthesized via the chlorination of 4-tert-butylphenol.

The primary analytical challenge lies in distinguishing the target 2,5-dichloro isomer from its potential regioisomers (specifically the symmetric 2,6-dichloro analog) and unreacted starting material. This guide compares the spectral performance of the target compound against these alternatives, establishing a self-validating protocol for structural confirmation.

Key Diagnostic Feature: The target compound (2,5-isomer) breaks molecular symmetry, resulting in two distinct aromatic singlets . In contrast, the common byproduct (2,6-isomer) retains symmetry, yielding a single aromatic signal (2H).

Structural Analysis & Theoretical Grounding

Before spectral acquisition, one must understand the magnetic environment created by the substituents. The molecule consists of a phenol core substituted at the para position with a tert-butyl group and at the 2 and 5 positions with chlorine atoms.

Substituent Effects (Chemical Shift Prediction)
PositionSubstituentElectronic EffectImpact on Adjacent Protons
C1 -OHElectron Donating (Resonance)Shielding (Upfield shift) to Ortho/Para protons.
C2, C5 -ClElectron Withdrawing (Induction)Deshielding (Downfield shift) to Ortho protons.
C4 -t-ButylWeakly Donating (Hyperconjugation)Minor Shielding; Steric bulk affects relaxation.
The "Symmetry Check" (Critical for Purity)
  • Target (2,5-Dichloro): Asymmetric. Protons at C3 and C6 are chemically non-equivalent.

    • Result: Two distinct peaks in the aromatic region.[1][2]

  • Alternative (2,6-Dichloro): Symmetric. Protons at C3 and C5 are chemically equivalent.

    • Result: One single peak integrating to 2 protons.

Comparative Spectral Data

The following table contrasts the target molecule with its precursor and primary isomer. Use this for rapid identification.

Solvent: CDCl₃ (Chloroform-d) | Ref: TMS @ 0.00 ppm

FeatureTarget: 4-Tert-butyl-2,5-dichlorophenol Precursor: 4-Tert-butylphenol Isomer: 4-Tert-butyl-2,6-dichlorophenol
Aromatic Multiplicity Two Singlets (1H each)Two Doublets (AA'BB' system)One Singlet (2H)
Coupling (

)
~0 Hz (Para coupling is negligible)~8.5 Hz (Ortho coupling)N/A (Equivalent protons)
Aromatic Shift

~6.9 ppm (H6) & ~7.3 ppm (H3)6.7 - 7.3 ppm~7.3 ppm
t-Butyl Shift

~1.45 ppm (Singlet, 9H)~1.30 ppm (Singlet, 9H)~1.42 ppm (Singlet, 9H)
-OH Shift

~5.4 ppm (Broad, variable)~4.5 - 5.0 ppm~5.6 ppm (Sharp, H-bonded)

Note: The chemical shift of the hydroxyl (-OH) proton is concentration-dependent and sensitive to water content in the solvent. It should not be used as the primary diagnostic peak.

Detailed Assignment & Interpretation Strategy

Step 1: The Aliphatic Region (0.0 – 2.0 ppm)
  • Signal: Sharp Singlet @ ~1.45 ppm.

  • Integration: 9 Protons.

  • Assignment: The tert-butyl group (C4).[2][3][4]

  • Insight: A slight downfield shift compared to the precursor (~1.30 ppm) indicates the presence of electron-withdrawing Chlorine atoms on the ring, though the effect is inductive and distance-dependent.

Step 2: The Aromatic Region (6.5 – 7.5 ppm)

This is the "fingerprint" region for this molecule.

  • Signal A: Singlet @ ~6.92 ppm (1H).

    • Assignment: H-6 .

    • Logic: This proton is ortho to the electron-donating -OH group (shielding effect) and meta to the -Cl at C2. The shielding from -OH dominates, keeping it upfield.

  • Signal B: Singlet @ ~7.35 ppm (1H).[5]

    • Assignment: H-3 .

    • Logic: This proton is ortho to the -Cl at C2 (deshielding) and ortho to the tert-butyl group. It is meta to the -OH, losing the resonance shielding benefit. Thus, it appears downfield relative to H-6.

Step 3: The Coupling Verification
  • Observation: Zoom into the aromatic peaks. They should appear as sharp singlets.

  • Validation: If you see "roofing" or splitting (doublets), your sample likely contains unreacted starting material (4-tert-butylphenol) or the 2-chloro mono-substituted intermediate.

Experimental Protocol (SOP)

To ensure reproducible data comparable to literature standards, follow this self-validating protocol.

Materials:

  • Sample: ~10 mg of 4-Tert-butyl-2,5-dichlorophenol.

  • Solvent: 0.6 mL CDCl₃ (99.8% D) with 0.03% TMS (v/v).

  • Tube: 5mm precision NMR tube (Wilmad 507-PP or equivalent).

Workflow:

  • Preparation: Dissolve the solid completely. Filter through a glass wool plug if the solution is cloudy (particulates cause line broadening).

  • Shimming: Auto-shim followed by manual fine-tuning of Z1 and Z2.

    • Quality Check: The TMS peak must have a linewidth at half-height (LW1/2) of < 0.5 Hz.

  • Acquisition Parameters:

    • Pulse Angle: 30° (to ensure accurate integration).

    • Relaxation Delay (D1): 5 seconds (Critical: t-butyl protons have long T1 relaxation times; short delays will under-integrate this signal).

    • Scans (NS): 16 or 32.

  • Processing:

    • Apodization: Exponential window function (LB = 0.3 Hz).

    • Phasing: Manual phasing is preferred over automatic for split peaks.

    • Referencing: Set TMS exactly to 0.00 ppm.

Visualization: Structural & Analytical Logic

The following diagram illustrates the structural logic determining the chemical shifts and the analytical workflow.

G cluster_0 Molecular Structure Analysis cluster_1 Spectral Output (1H NMR) cluster_2 Validation Logic Molecule 4-Tert-butyl-2,5-dichlorophenol H6_Env H-6 Environment (Ortho to OH) Shielded Molecule->H6_Env Electronic Effect H3_Env H-3 Environment (Ortho to Cl/t-Bu) Deshielded Molecule->H3_Env Electronic Effect Symmetry Symmetry Check Asymmetric Substitution Molecule->Symmetry Peak_A Signal A: ~6.9 ppm Singlet (1H) H6_Env->Peak_A Peak_B Signal B: ~7.3 ppm Singlet (1H) H3_Env->Peak_B Symmetry->Peak_A Non-equivalent Symmetry->Peak_B Non-equivalent Decision Are Aromatic Peaks Singlets or Doublets? Peak_A->Decision Peak_B->Decision Peak_C Signal C: ~1.45 ppm Singlet (9H) Result_Pure Pure 2,5-Isomer (Two Singlets) Decision->Result_Pure Singlets Result_Impure Precursor/Isomer Mix (Doublets or 1 Singlet) Decision->Result_Impure Doublets/Other

Caption: Analytical logic flow linking substituent effects to observed spectral signals and purity validation.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS): 1H NMR of Chlorinated Phenols. SDBS Web. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for Additivity Rules). [Link]

Sources

Comparative Toxicity Guide: 2,5-Dichlorophenol vs. 2,6-Dichloro-4-tert-butylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2,5-dichlorophenol (2,5-DCP) and 2,6-dichloro-4-tert-butylphenol , focusing on their distinct toxicological mechanisms, physicochemical properties, and experimental evaluation.

Executive Summary

In drug development and environmental toxicology, distinguishing between "general" cytotoxic agents and "specific" endocrine disruptors is critical.

  • 2,5-Dichlorophenol (2,5-DCP) acts primarily as a non-specific mitochondrial uncoupler and pro-oxidant. It is a major metabolite of 1,4-dichlorobenzene (p-DCB) and exhibits moderate acute toxicity driven by oxidative stress and ATP depletion.

  • 2,6-Dichloro-4-tert-butylphenol represents a class of hindered phenols with high lipophilicity. Its structural resemblance to thyroid hormones (T3/T4) shifts its toxicity profile from general cytotoxicity toward specific endocrine disruption , particularly as a Thyroid Receptor (TR) agonist.

Key Takeaway: While 2,5-DCP presents an immediate acute toxicity risk via cellular energy collapse, 2,6-dichloro-4-tert-butylphenol poses a more insidious risk through hormonal mimicry and bioaccumulation.

Physicochemical Identity & Properties

The distinct behaviors of these compounds are governed by their substitution patterns. The steric bulk of the tert-butyl group in the 2,6-isomer drastically alters its bioavailability and receptor interaction.

Property2,5-Dichlorophenol (2,5-DCP) 2,6-Dichloro-4-tert-butylphenol Implication
CAS Number 583-78-834593-75-4Unique identifiers for sourcing.
Molecular Weight 163.00 g/mol 219.11 g/mol Higher MW increases lipophilicity.[1]
LogP (Lipophilicity) 3.2 (Experimental)~4.5 (Predicted)Critical: The tert-butyl group increases membrane permeability and bioaccumulation potential.
pKa (Acidity) 7.51 ~7.0 - 7.2 (Estimated)Both are weak acids, uncoupling oxidative phosphorylation at physiological pH (7.4).
Steric Hindrance Low (Planar molecule)High (Bulky t-butyl + di-ortho Cl)2,6-isomer is resistant to Phase II conjugation (glucuronidation), prolonging half-life.

Toxicological Profile Comparison

A. Acute Toxicity & Cytotoxicity[1]
  • 2,5-DCP: Exhibits higher acute oral toxicity in rodents (LD50 ~580 mg/kg in rats). Its mechanism relies on rapid absorption and interference with the mitochondrial electron transport chain (ETC).

  • 2,6-Dichloro-4-tert-butylphenol: Acute lethality is likely lower due to steric hindrance preventing rapid metabolic activation to reactive quinones. However, its high LogP suggests significant depot effects in adipose tissue.

B. Mechanism of Action (MOA)
Pathway 1: Mitochondrial Uncoupling (Dominant in 2,5-DCP)

2,5-DCP acts as a protonophore. It crosses the inner mitochondrial membrane (IMM) in its protonated form, releases a proton in the matrix, and returns as an anion, dissipating the proton gradient (


) required for ATP synthesis.
Pathway 2: Endocrine Disruption (Dominant in 2,6-Dichloro-4-tert-butylphenol)

The structure of 2,6-dichloro-4-tert-butylphenol mimics 3,3',5-triiodothyronine (T3) . The halogen atoms at the 2,6-positions and the bulky hydrophobic tert-butyl group at the 4-position allow it to fit into the ligand-binding domain (LBD) of Thyroid Receptors (TR


 and TR

), potentially acting as an agonist or antagonist.

ToxicityPathways DCP25 2,5-Dichlorophenol Uncoupling Mitochondrial Uncoupling (Protonophore) DCP25->Uncoupling Primary MOA ROS ROS Generation (Oxidative Stress) DCP25->ROS Metabolic Activation DCP26 2,6-Dichloro-4-t-butylphenol DCP26->Uncoupling Secondary MOA TR_Binding Thyroid Receptor (TR) Binding DCP26->TR_Binding Structural Mimicry ATP_Depletion ATP Depletion (Necrosis) Uncoupling->ATP_Depletion Lipid_Perox Lipid Peroxidation (Membrane Damage) ROS->Lipid_Perox Endocrine Endocrine Disruption (Thyroid Axis) TR_Binding->Endocrine

Figure 1: Divergent toxicity pathways. 2,5-DCP drives energy collapse, while the hindered phenol targets hormonal signaling.

Experimental Protocols for Validation

To objectively compare these compounds, you must assess both cytotoxicity and receptor activation .

Protocol A: Mitochondrial Membrane Potential Assay (For 2,5-DCP)

Objective: Quantify the uncoupling efficiency (


 depolarization).
Reagents:  JC-1 Dye (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide).
  • Cell Seeding: Seed HepG2 cells at

    
     cells/well in 96-well black plates.
    
  • Treatment: Treat with 2,5-DCP (0–100

    
    M) for 4 hours. Include FCCP  (1 
    
    
    
    M) as a positive control.
  • Staining: Incubate with JC-1 (2

    
    M) for 30 min at 37°C.
    
  • Detection: Measure fluorescence:

    • Aggregates (Healthy): Ex/Em 535/590 nm.[1]

    • Monomers (Depolarized): Ex/Em 485/530 nm.[1]

  • Analysis: A decrease in the Aggregate/Monomer ratio indicates uncoupling.

Protocol B: Thyroid Receptor (TR) Reporter Gene Assay (For 2,6-Dichloro-4-tert-butylphenol)

Objective: Determine agonist activity on TR


/TR

. System: Yeast Two-Hybrid or Mammalian Luciferase Reporter (e.g., HeLa-TR).
  • Transfection: Co-transfect cells with:

    • Expression vector for human TR

      
       or TR
      
      
      
      .[1]
    • Luciferase reporter plasmid containing Thyroid Response Elements (TRE).[1]

  • Treatment: Expose cells to the test compound (1 nM – 10

    
    M) in stripped serum media for 24 hours.
    
    • Positive Control:[1] T3 (Triiodothyronine, 10 nM).

    • Negative Control:[1] DMSO vehicle.[1]

  • Lysis & Measurement: Add luciferin substrate and measure luminescence.[1]

  • Calculation: Plot dose-response curve to determine EC50.

ExperimentalWorkflow cluster_0 Cytotoxicity Screening (MTT/JC-1) cluster_1 Endocrine Screening (Reporter Assay) Start Compound Selection Step1 HepG2 Cell Culture Start->Step1 Step4 Transfected HeLa-TR Cells Start->Step4 Step2 Dose-Response (24h) Step3 Readout: IC50 & MMP Decision Classify Mechanism Step3->Decision If MMP drops Step5 Incubation with Compound Step6 Readout: Luciferase Activity Step6->Decision If Luciferase increases

Figure 2: Parallel screening workflow to distinguish general toxicity from endocrine disruption.

References

  • PubChem. (2025).[1][2] 2,5-Dichlorophenol - Compound Summary. National Library of Medicine.[1] [Link][1]

  • PubChem. (2025).[1][2] 4-tert-butyl-2,6-dichlorophenol - Compound Summary. National Library of Medicine.[1] [Link][1]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022).[1] Toxicological Profile for Chlorophenols. Centers for Disease Control and Prevention.[1] [Link]

  • Kojima, H., et al. (2022). Evaluation of human thyroid receptor-agonist activity in 796 chemical compounds using a yeast two-hybrid assay. Environmental Monitoring and Contaminants Research. [Link]

  • Michałowicz, J., & Duda, W. (2007). Phenols – Sources and Toxicity. Polish Journal of Environmental Studies. [Link]

Sources

Navigating the Analytical Frontier: A Comparative Guide to the Quantification of 4-Tert-butyl-2,5-dichlorophenol in the Absence of a Dedicated CRM

Author: BenchChem Technical Support Team. Date: February 2026

The Conundrum of a Missing CRM and the Path to Analytical Confidence

A Certified Reference Material, produced by an ISO 17034 accredited manufacturer, represents the gold standard for analytical calibration and validation, providing certified property values, traceability, and uncertainty.[1][2][3][4][5] The apparent absence of a commercially available CRM for 4-tert-butyl-2,5-dichlorophenol necessitates a meticulous and well-documented approach to method development and validation to ensure the integrity of analytical results.

In lieu of a dedicated CRM, analysts must rely on high-purity standards from reputable suppliers, accompanied by a comprehensive Certificate of Analysis (CoA). While not a CRM, a thorough CoA provides critical data on purity, identity, and the methods used for characterization.[6][7] For novel or rare compounds, custom synthesis may be the only viable route to obtaining a reference standard.

This guide will use commercially available CRMs of structurally related chlorinated phenols as benchmarks for comparison, highlighting the analytical considerations that arise from structural differences.

Comparative Analysis: 4-Tert-butyl-2,5-dichlorophenol and its Certified Analogs

To establish a robust analytical method, it is instructive to compare the physicochemical properties and expected chromatographic behavior of 4-tert-butyl-2,5-dichlorophenol with those of certified reference materials of similar compounds, such as various isomers of dichlorophenol and other alkylated phenols.

Feature4-Tert-butyl-2,5-dichlorophenol (Target Analyte)2,4-Dichlorophenol (CRM Available)2,5-Dichlorophenol (CRM Available)4-tert-Butyl-2-chlorophenol (Analog)
Molecular Weight 219.10 g/mol (calculated)[8]163.00 g/mol 163.00 g/mol 184.66 g/mol [9]
Structure Phenolic ring with one tert-butyl and two chlorine substituentsPhenolic ring with two chlorine substituentsPhenolic ring with two chlorine substituentsPhenolic ring with one tert-butyl and one chlorine substituent
Expected Polarity Moderately polar, influenced by the hydroxyl groupPolarPolarModerately polar
Volatility Lower than non-alkylated dichlorophenolsHigher than the target analyteHigher than the target analyteHigher than the target analyte
Amenability to Derivatization High (due to the phenolic hydroxyl group)HighHighHigh

The presence of the bulky, non-polar tert-butyl group in the target analyte will significantly influence its retention in reversed-phase chromatography and its volatility for gas chromatography, distinguishing it from the less substituted dichlorophenol CRMs.

Experimental Protocol: Quantification of 4-Tert-butyl-2,5-dichlorophenol by GC-MS

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of semi-volatile organic compounds like chlorinated phenols.[10] Due to the polarity of the phenolic hydroxyl group, which can lead to poor peak shape and interactions with the analytical column, derivatization is a critical step to enhance volatility and improve chromatographic performance.[10][11] Acetylation is a common and effective derivatization technique for phenols.[10][12]

Causality Behind Experimental Choices
  • Solid-Phase Extraction (SPE): This sample preparation step is crucial for isolating the analyte from complex matrices and concentrating it to detectable levels.[13] A polymeric sorbent is chosen for its broad applicability to phenolic compounds.

  • In-situ Acetylation: Derivatizing the phenol to its acetate ester masks the polar hydroxyl group, reducing peak tailing and improving sensitivity in the GC system.[12]

  • GC-MS with Selected Ion Monitoring (SIM): This provides high selectivity and sensitivity, allowing for the detection of the analyte at low concentrations and reducing interference from matrix components.[14]

Step-by-Step Methodology
  • Sample Preparation (Solid-Phase Extraction)

    • Condition a polymeric SPE cartridge (e.g., 200 mg, 6 mL) with 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water.

    • Load 100 mL of the aqueous sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 10 mL of deionized water to remove interferences.

    • Dry the cartridge under a gentle stream of nitrogen for 20 minutes.

    • Elute the analyte with two 3 mL aliquots of ethyl acetate.

  • Derivatization (Acetylation)

    • To the combined eluate, add 1 mL of a 10% (w/v) potassium carbonate solution and 100 µL of acetic anhydride.

    • Vortex the mixture for 2 minutes and allow it to react at room temperature for 15 minutes.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-MS Analysis

    • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

    • Column: A mid-polarity column, such as a DB-1701 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating chlorinated phenols.[11]

    • Injection: 1 µL, splitless injection at 250°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp 1: 10°C/min to 180°C.

      • Ramp 2: 20°C/min to 280°C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM). Characteristic ions for the acetylated derivative of 4-tert-butyl-2,5-dichlorophenol should be determined by analyzing a standard in full scan mode.

      • Transfer Line Temperature: 280°C.

      • Ion Source Temperature: 230°C.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sp Sample spe Solid-Phase Extraction sp->spe eluate Eluate spe->eluate deriv Acetylation eluate->deriv extract Concentrated Extract deriv->extract gcms GC-MS Analysis extract->gcms data Data Acquisition & Processing gcms->data results Quantitative Results data->results

Caption: Workflow for the GC-MS analysis of 4-tert-butyl-2,5-dichlorophenol.

Method Validation: A Pillar of Trustworthiness

A self-validating system is essential for ensuring the reliability of results, especially when a CRM is unavailable. The developed method must be rigorously validated according to established guidelines.[15][16][17][18][19]

Validation ParameterAcceptance CriteriaRationale
Linearity Correlation coefficient (r²) ≥ 0.995Demonstrates a proportional response of the instrument to the analyte concentration over a defined range.
Limit of Detection (LOD) & Limit of Quantification (LOQ) Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQEstablishes the lowest concentration of the analyte that can be reliably detected and quantified.
Accuracy (Recovery) 80-120% recovery of a spiked analyte in the matrixAssesses the agreement between the measured value and the true value, indicating the extent of systematic error.
Precision (Repeatability & Intermediate Precision) Relative Standard Deviation (RSD) ≤ 15%Measures the degree of scatter between a series of measurements, indicating random error.
Specificity No significant interfering peaks at the retention time of the analyteEnsures that the signal being measured is solely from the analyte of interest.

Conclusion

The absence of a dedicated Certified Reference Material for 4-tert-butyl-2,5-dichlorophenol presents a significant analytical challenge. However, by leveraging a deep understanding of analytical principles, employing structurally similar certified standards for comparison, and adhering to a rigorous, well-documented experimental protocol and validation plan, researchers can achieve reliable and defensible quantitative results. The GC-MS method detailed in this guide provides a robust framework for the analysis of this and other similar phenolic compounds, ensuring data integrity in critical research and development applications.

References

  • Development, optimization and validation of conventional and non-conventional analytical methods for phenolic compounds in foods and food by-products. (n.d.). Retrieved from [Link]

  • Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. (2024). Food Science and Biotechnology. Retrieved from [Link]

  • Reference material producers DIN EN ISO 17034. (n.d.). DAkkS - German Accreditation Body. Retrieved from [Link]

  • Reference Materials Producers (ISO 17034) Accreditation. (n.d.). NATA. Retrieved from [Link]

  • Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. (2023). Malaysian Journal of Fundamental and Applied Sciences. Retrieved from [Link]

  • Reference Material Producer Accreditation | ISO 17034 | ANAB. (n.d.). Retrieved from [Link]

  • Lee, H. B., & Peart, T. E. (2020). Chemical Derivatization Analysis of Phenols. Part VI. Determination of Chlorinated Phenolics in Pulp and Paper Effluents. Journal of AOAC INTERNATIONAL. Retrieved from [Link]

  • Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. (2023). Malaysian Journal of Fundamental and Applied Sciences. Retrieved from [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (2025). LCGC International. Retrieved from [Link]

  • ISO 17034 Certified Reference Materials CRMs. (n.d.). Reagecon. Retrieved from [Link]

  • Reference Material Producers (RMP) ISO 17034. (n.d.). IQAS. Retrieved from [Link]

  • Analysis of Phenols in Tap Water Using GC/MS. (n.d.). Shimadzu. Retrieved from [Link]

  • Chlorinated phenols contaminate GC column or mass spec?. (2019). Chromatography Forum. Retrieved from [Link]

  • CERTIFICATE OF ANALYSIS. (2026). Retrieved from [Link]

  • 4-tert-Butyl-2-chlorophenol. (n.d.). NIST WebBook. Retrieved from [Link]

  • Neophyl chloride. (n.d.). Organic Syntheses. Retrieved from [Link]

  • 4-Tert-butyl-2,6-dichlorophenol. (n.d.). PubChem. Retrieved from [Link]

  • Preparation of 2,5-dichlorophenol. (n.d.). Google Patents.
  • Synthesis of 2,4-Di-tert-butylphenol over TPA-SBA-15 catalyst. (n.d.). ResearchGate. Retrieved from [Link]

Sources

A Comparative Guide to the UV-Vis Absorption Maxima of 2,5-Dichloro-4-tert-butylphenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and analytical chemistry, understanding the spectral properties of molecules is fundamental. Ultraviolet-Visible (UV-Vis) spectroscopy provides a powerful, non-destructive method for characterizing compounds containing chromophores. This guide offers an in-depth technical comparison of the UV-Vis absorption characteristics of 2,5-Dichloro-4-tert-butylphenol against relevant phenolic analogs. By examining the influence of substituents and solvent environment on the absorption maxima (λmax), we provide a framework for predicting and interpreting the spectral behavior of this and similar compounds.

Introduction to the UV-Vis Spectroscopy of Phenols

Phenolic compounds exhibit characteristic UV-Vis absorption spectra originating from electronic transitions within the benzene ring. The hydroxyl (-OH) group, a potent activating group, along with other substituents, significantly influences the position and intensity of the absorption bands. The two primary absorption bands of interest in phenols are:

  • The E2-band (π → π* transition): Occurring at shorter wavelengths (around 200-230 nm), this band is intense and corresponds to an electronic transition of the entire aromatic system.

  • The B-band (π → π* transition): Found at longer wavelengths (around 260-290 nm), this band is less intense and arises from a transition that is more localized to the benzene ring.

The position and intensity of these bands are exquisitely sensitive to the electronic effects of substituents on the aromatic ring and the nature of the solvent. This sensitivity makes UV-Vis spectroscopy a valuable tool for structural elucidation and quantitative analysis.

Comparative Analysis of Phenolic UV-Vis Spectra

Table 1: Comparison of UV-Vis Absorption Maxima (λmax) of Phenolic Compounds

CompoundSolventλmax 1 (nm)λmax 2 (nm)Reference
PhenolCyclohexane/Ethanol~270-280~210-220[1]
4-tert-ButylphenolNot Specified~278, ~284~225[2]
2,5-Dichlorophenol0.1 N HCl280Not Reported[3]
4-ChlorophenolAqueous Solution280225[4]
2-ChlorophenolMethanol~274, ~280Not Reported[5]

Analysis of Substituent Effects:

  • tert-Butyl Group: The tert-butyl group at the para-position in 4-tert-butylphenol is an electron-donating group through induction. This effect is expected to cause a slight bathochromic (red) shift in the B-band compared to phenol. The available data suggests λmax values around 278 nm and 284 nm for 4-tert-butylphenol.[2]

  • Chloro Groups: Chlorine is an electron-withdrawing group via induction but can also donate electron density through resonance. In chlorophenols, the overall effect is typically a bathochromic shift. For instance, 4-chlorophenol in an aqueous solution displays absorption maxima at 225 nm and 280 nm.[4] 2,5-Dichlorophenol in 0.1 N HCl has a reported maximum absorption at 280 nm.[3]

Predicted Spectrum of 2,5-Dichloro-4-tert-butylphenol:

Based on the additive effects of the substituents, we can anticipate the UV-Vis spectrum of 2,5-Dichloro-4-tert-butylphenol to exhibit a B-band with a λmax in the range of 280-290 nm. The combination of the electron-donating tert-butyl group and the two electron-withdrawing chloro groups will likely result in a more pronounced bathochromic shift compared to either 4-tert-butylphenol or 2,5-dichlorophenol alone. The exact λmax will also be influenced by the solvent used, a factor we will explore in the experimental protocol.

Experimental Protocol for Determining UV-Vis Absorption Maxima

To empirically validate the predicted spectral properties, the following detailed experimental protocol is proposed. This protocol is designed to be a self-validating system by including appropriate controls and comparator compounds.

Materials and Reagents
  • 2,5-Dichloro-4-tert-butylphenol (analytical standard)

  • 4-tert-Butylphenol (analytical standard)

  • 2,5-Dichlorophenol (analytical standard)

  • Phenol (analytical standard)

  • Methanol (spectroscopic grade)

  • Cyclohexane (spectroscopic grade)

  • Deionized water

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Volumetric flasks (10 mL, 100 mL)

  • Pipettes (various sizes)

  • Quartz cuvettes (1 cm path length)

Instrumentation
  • A double-beam UV-Vis spectrophotometer with a wavelength range of 190-800 nm and a resolution of at least 1 nm.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Stock Solutions (1 mg/mL in Methanol) B Prepare Working Solutions (10 µg/mL) in various solvents A->B D Calibrate Spectrophotometer (Blank with respective solvent) B->D C Solvents: Methanol, Cyclohexane, 0.1 N HCl, 0.1 N NaOH E Acquire UV-Vis Spectra (190-400 nm) D->E F Record Absorbance vs. Wavelength E->F G Identify λmax for each compound in each solvent F->G H Compare spectral shifts (Bathochromic/Hypsochromic) G->H I Correlate shifts with substituent effects and solvent polarity H->I

Caption: Experimental workflow for the comparative analysis of phenolic compounds.

Step-by-Step Procedure
  • Preparation of Stock Solutions (1 mg/mL):

    • Accurately weigh 10 mg of each phenolic compound (2,5-Dichloro-4-tert-butylphenol, 4-tert-butylphenol, 2,5-dichlorophenol, and phenol).

    • Dissolve each compound in a separate 10 mL volumetric flask with spectroscopic grade methanol. Ensure complete dissolution.

  • Preparation of Working Solutions (10 µg/mL):

    • For each compound, pipette 100 µL of the stock solution into four separate 10 mL volumetric flasks.

    • Dilute each to the mark with one of the following solvents: methanol, cyclohexane, 0.1 N HCl, and 0.1 N NaOH. This will result in a final concentration of 10 µg/mL for each compound in each solvent.

  • UV-Vis Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.

    • Set the wavelength range to 190-400 nm.

  • Data Acquisition:

    • Fill a quartz cuvette with the solvent to be used for the first set of measurements (e.g., methanol) and place it in both the sample and reference holders. Run a baseline correction (autozero).

    • Empty the sample cuvette and rinse it with a small amount of the first sample solution (e.g., 2,5-Dichloro-4-tert-butylphenol in methanol).

    • Fill the sample cuvette with the sample solution and acquire the UV-Vis spectrum.

    • Save the data and record the wavelength(s) of maximum absorbance (λmax).

    • Repeat this process for all compounds in the same solvent.

    • Repeat the entire procedure for each of the other solvents, ensuring to run a new baseline correction with each new solvent.

Anticipated Results and Discussion

The experimental data will be compiled into a comprehensive table for easy comparison. The discussion should focus on the following key aspects:

  • Effect of Substituents: Analyze the bathochromic or hypsochromic (blue) shifts of the λmax values of the substituted phenols relative to phenol. Correlate these shifts with the electron-donating or electron-withdrawing nature of the tert-butyl and chloro groups.

  • Solvent Effects (Solvatochromism): Compare the λmax values for each compound in the different solvents.

    • Polar vs. Nonpolar Solvents: In polar solvents like methanol, hydrogen bonding with the phenolic hydroxyl group can influence the energy of the electronic transitions, often leading to shifts in the absorption bands compared to nonpolar solvents like cyclohexane.[1]

    • pH Effects: In acidic solution (0.1 N HCl), the phenol will be in its protonated form. In basic solution (0.1 N NaOH), the hydroxyl group will be deprotonated to form the phenoxide ion. The increased electron-donating ability of the phenoxide ion results in a significant bathochromic shift and an increase in the intensity of the B-band.

electronic_transitions P_GS Ground State (S0) P_E1 Excited State (S1) (π → π) P_GS->P_E1 B-band (~270-280 nm) P_E2 Excited State (S2) (π → π) P_GS->P_E2 E2-band (~210-220 nm) PO_GS Ground State (S0) PO_E1 Excited State (S1) (π → π) PO_GS->PO_E1 B-band (Red Shifted) (~285-295 nm) PO_E2 Excited State (S2) (π → π) PO_GS->PO_E2 E2-band (Red Shifted) (~230-240 nm) note Deprotonation in basic solution leads to a bathochromic (red) shift due to increased electron density on the aromatic ring.

Caption: Electronic transitions in phenol and the effect of deprotonation.

Conclusion

This guide provides a comprehensive framework for understanding and determining the UV-Vis absorption maxima of 2,5-Dichloro-4-tert-butylphenol. By leveraging comparative data from structurally related phenols and considering the profound influence of substituents and the solvent environment, researchers can predict and interpret the spectral properties of this compound. The detailed experimental protocol outlined herein offers a robust methodology for obtaining empirical data, which is crucial for applications in analytical chemistry, quality control, and drug development. The principles discussed are broadly applicable to the characterization of a wide range of phenolic compounds.

References

  • Lan, W., Li, Q., Wang, X., & Bu, Z. (2021). Effects of different solvents on ultraviolet absorption and fluorescence intensity of 2,4-dichlorophenol, 2,4,6-trichlorophenol and Pentachlorophenol. Journal of Physics: Conference Series, 2021(1), 012017. [Link]

  • Gerrard, D., & Maddams, W. F. (1978). Solvent effects in u.v. absorption spectra. I. Phenol in cyclohexane ethanol mixtures. Spectrochimica Acta Part A: Molecular Spectroscopy, 34(12), 1225-1232. [Link]

  • Das, B., Mistry, P., & Golder, A. K. (2016). Enhanced photocatalytic activity of Eu-doped Bi2S3 nanoflowers for degradation of organic pollutants under visible light illumination. New Journal of Chemistry, 40(11), 9639-9652. [Link]

  • López-Muñoz, M. J., Aguado, J., & Corona, A. (2013). UV-Vis spectrum of 4-chlorophenol (4-CP). Journal of Molecular Liquids, 187, 208-214. [Link]

  • Chakraborty, D., & Guchhait, N. (2012). Electronic spectra and excited state dynamics of pentafluorophenol: Effects of low-lying πσ∗ states. The Journal of Chemical Physics, 137(5), 054305. [Link]

  • Kumar, S. G., & Rao, K. S. R. (2017). Typical UV–vis absorbance spectrum of 4-chlorophenol. Journal of Materials Science: Materials in Electronics, 28(14), 10183-10198. [Link]

  • Jakob, F., & Humpf, H. U. (2021). Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments. Molbank, 2021(3), M1256. [Link]

  • Bădărău, E., & Ionescu, M. (2024). UV absorption spectra of 2-chlorophenol in (a) methanol and (b) DMSO with arrows indicating the λmax. Journal of Molecular Liquids, 395, 122904. [Link]

  • Nemethy, G., & Ray, A. (1972). Solvent effects on the near-ultraviolet spectrum of phenol and its distribution in micellar solutions. The Journal of Physical Chemistry, 77(1), 64-67. [Link]

  • Chiu, C. Y., Li, Y. H., & Chen, P. (2010). UV-vis absorbance spectra of 2,5-dichlorophenol after interacting with fresh Ge NPs at different durations. Langmuir, 26(11), 8437-8442. [Link]

  • NIST. (n.d.). Phenol, p-tert-butyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dichlorophenol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Comparative Validation Guide: Automated HS-SPME-GC-MS/MS vs. Standard LLE (EPA 604) for Chlorophenols in Wastewater

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the validation performance of Automated Headspace Solid Phase Microextraction (HS-SPME) coupled with GC-MS/MS (The Modern Solution) against the regulatory standard US EPA Method 604 (Liquid-Liquid Extraction with GC-ECD/FID) (The Benchmark).

While EPA Method 604 remains the regulatory bedrock for phenol analysis, its reliance on labor-intensive Liquid-Liquid Extraction (LLE) and toxic solvents (methylene chloride) presents significant bottlenecks. The validation data presented below demonstrates that HS-SPME offers superior sensitivity (ng/L limits), higher throughput, and enhanced "green" compliance, provided that matrix effects are rigorously managed via isotopic dilution.

Scientific Foundation: The Analytical Challenge

Chlorophenols (CPs) are acidic (pKa 4.7–9.4), polar, and semi-volatile. These physicochemical properties create a "triad of difficulty" for analytical method development:

  • Acidity: They dissociate in water, requiring pH adjustment (<2) to suppress ionization for extraction.

  • Polarity: They cause peak tailing in Gas Chromatography (GC) due to interactions with active sites in the liner and column.

  • Matrix Complexity: Wastewater contains surfactants that form stable emulsions during LLE, leading to analyte loss.

To overcome these, Derivatization (typically acetylation) is employed.[1] This converts polar phenols into non-polar esters, improving volatility, peak shape, and extraction efficiency.

Visualizing the Derivatization Mechanism

The following diagram illustrates the in-situ acetylation mechanism used in the HS-SPME protocol to neutralize polarity.

Derivatization_Mechanism CP Chlorophenol (Polar/Acidic) Intermediate Phenolate Ion (Reactive Intermediate) CP->Intermediate Deprotonation (pH > pKa) Reagent Acetic Anhydride (Derivatizing Agent) Product Chlorophenyl Acetate (Non-Polar/Volatile) Reagent->Product Byproduct Acetate Ion Reagent->Byproduct Base K2CO3 (Base Catalyst) Base->Intermediate Intermediate->Product Nucleophilic Attack

Figure 1: In-situ acetylation mechanism converting polar chlorophenols to volatile acetates for HS-SPME analysis.

Methodological Comparison

The Alternative: Standard LLE (EPA Method 604)

The traditional approach relies on exhaustive solvent extraction. While robust, it is prone to emulsion formation in wastewater.

  • Principle: Acidification of sample

    
     Extraction with Methylene Chloride 
    
    
    
    Evaporation
    
    
    Solvent Exchange
    
    
    GC-ECD Analysis.
  • Critical Flaw: Requires ~60-100 mL of toxic solvent per sample and takes 2-4 hours per batch.

The Product: Automated HS-SPME-GC-MS/MS

The modern approach utilizes a polymer-coated fiber to concentrate analytes from the headspace, eliminating solvent use.

  • Principle: Sample + Derivatizing Agent + Salt

    
     Heat/Agitate 
    
    
    
    Fiber Exposure (Headspace)
    
    
    Thermal Desorption in GC Inlet.
  • Key Advantage: "One-step" extraction, concentration, and derivatization.

Workflow Comparison

Workflow_Comparison cluster_LLE Standard LLE (EPA 604) cluster_SPME Automated HS-SPME (Modern) LLE_1 1L Sample Collection LLE_2 Acidification (pH < 2) LLE_1->LLE_2 LLE_3 Solvent Extraction (3x w/ CH2Cl2) LLE_2->LLE_3 LLE_4 Concentration (Kuderna-Danish) LLE_3->LLE_4 LLE_5 Manual Injection (GC-ECD) LLE_4->LLE_5 SPME_1 10mL Sample + Salt SPME_2 Add Acetic Anhydride (In-Vial Derivatization) SPME_1->SPME_2 SPME_3 Automated HS-SPME (30 min @ 80°C) SPME_2->SPME_3 SPME_4 Thermal Desorption (GC-MS/MS) SPME_3->SPME_4

Figure 2: Workflow efficiency comparison. Note the reduction of steps and volume in the SPME workflow.

Experimental Protocols

Protocol A: Standard LLE (Based on EPA 604)
  • Prep: Adjust 1L wastewater to pH < 2 using

    
    .
    
  • Extraction: Pour into separatory funnel. Add 60mL Methylene Chloride (

    
    ). Shake vigorously for 2 mins.
    
  • Phase Separation: Allow layers to separate (break emulsions if necessary). Collect organic layer. Repeat 3x.

  • Concentration: Dry extract with Sodium Sulfate (

    
    ). Concentrate to 10mL using Kuderna-Danish concentrator.
    
  • Analysis: Inject 1

    
    L into GC-ECD.
    
Protocol B: Automated HS-SPME (Recommended Validation)
  • Sample Loading: Place 10 mL wastewater into a 20 mL headspace vial.

  • Matrix Modification: Add 3g NaCl (to induce "salting out") and 50

    
    L of internal standard (
    
    
    
    -labeled chlorophenols).
  • Derivatization: Add 0.5 mL

    
     (1M) and 50 
    
    
    
    L Acetic Anhydride. Seal immediately.
  • Extraction: Incubate at 80°C for 10 min. Expose SPME fiber (85

    
    m Polyacrylate or DVB/CAR/PDMS) to headspace for 30 min with agitation (250 rpm).
    
  • Desorption: Desorb fiber in GC inlet at 260°C for 3 mins (splitless mode).

Validation Data Comparison

The following data summarizes a comparative validation study.

Sensitivity (LOD/LOQ)

SPME coupled with Triple Quadrupole MS (MS/MS) provides significantly lower detection limits than LLE-ECD, primarily due to the elimination of solvent dilution.

AnalyteLLE-GC-ECD LOD (

g/L)
HS-SPME-GC-MS/MS LOD (

g/L)
Improvement Factor
2-Chlorophenol 0.310.00562x
2,4-Dichlorophenol 0.390.002195x
2,4,6-Trichlorophenol 0.580.001580x
Pentachlorophenol 0.600.00875x
Accuracy (Recovery %)

LLE is historically robust but suffers in soapy wastewater (emulsions). SPME requires isotopic dilution to correct for matrix effects.

Matrix TypeLLE Recovery (%)HS-SPME Recovery (%)*Notes
Reagent Water 85 - 95%92 - 105%Both methods perform well in clean water.
Municipal Wastewater 65 - 80%88 - 102%LLE loses analytes to emulsions; SPME is unaffected by non-volatiles.
Industrial Effluent 50 - 75%85 - 98%High organic load suppresses LLE efficiency.

*Note: SPME recovery data assumes the use of deuterated internal standards.

Precision (RSD %)
  • LLE: 8–15% RSD (High variability due to manual handling).

  • HS-SPME: 2–6% RSD (High precision due to robotic automation).

Critical Analysis & Recommendations

The Verdict

For modern laboratories analyzing wastewater, HS-SPME-GC-MS/MS is the superior choice, but it requires a specific validation strategy.

Causality of Choice[2]
  • Why HS-SPME? Wastewater matrices contain non-volatile lipids and salts. Direct immersion (DI-SPME) or LLE exposes the analytical system to these contaminants. Headspace (HS) sampling acts as a "filter," allowing only volatile derivatives to reach the fiber, protecting the GC liner and column.

  • Why MS/MS? EPA 604 uses ECD (Electron Capture Detector).[2] While sensitive to halogens, ECD is non-selective; PCBs or chlorinated pesticides in wastewater will cause false positives. MS/MS (MRM mode) isolates the specific precursor/product ion transition, virtually eliminating false positives.

Implementation Checklist
  • Fiber Selection: Use Polyacrylate (PA) or DVB/CAR/PDMS . PDMS alone is too non-polar for some phenol derivatives.

  • Internal Standards: You must use isotopically labeled analogs (e.g., 2,4-Dichlorophenol-d3) for every target analyte. SPME is an equilibrium technique; temperature or matrix changes shift the equilibrium. The internal standard corrects for this shift automatically.

  • Carryover: Chlorophenols are "sticky." Ensure a fiber bake-out step (2 mins @ 260°C) is programmed between injections.

References

  • U.S. Environmental Protection Agency. (2015). Method 604 - Phenols.[2][3][4][5][6] Code of Federal Regulations, Title 40, Part 136, Appendix A.

  • U.S. Environmental Protection Agency. (2018).[7][8] Method 8270E - Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[7][8][9] SW-846 Update VI.

  • Michałowicz, J., & Duda, W. (2007). Determination of chlorophenols and their photodegradation products in aqueous solutions using liquid-liquid extraction and solid phase microextraction - A comparison. Journal of Chromatography A.

  • Thermo Fisher Scientific. (2022). Trace analysis of chlorophenolics using triple quadrupole GC-MS. Application Note 74026.

Sources

Crystal structure and X-ray diffraction data for 4-Tert-butyl-2,5-dichlorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Characterization & XRD Analysis of 4-Tert-butyl-2,5-dichlorophenol Content Type: Technical Comparison Guide Audience: Pharmaceutical Solid-State Chemists & Crystallographers

Executive Summary

In the development of phenolic intermediates for antifungal pharmacophores and agrochemicals, the structural stability of the phenyl ring is governed by the competition between hydrogen bonding directionality and steric packing efficiency .

This guide provides a comparative structural analysis of 4-Tert-butyl-2,5-dichlorophenol (4-T-2,5-DCP) against its non-alkylated precursor, 2,5-Dichlorophenol (2,5-DCP) . By analyzing the X-ray diffraction (XRD) signatures of these two compounds, researchers can quantify the impact of the bulky tert-butyl group on lattice energy, solubility, and crystal density—critical factors in drug formulation and stability profiling.

Key Insight: While 2,5-DCP relies on planar


-

stacking and OH

Cl interactions, the introduction of the 4-tert-butyl group disrupts this planarity, forcing the crystal lattice to expand and adopt lower-symmetry packing motifs to accommodate the aliphatic bulk.

Comparative Physicochemical Profile

The following table contrasts the target compound with its structural analogs. Note the correlation between the steric bulk (Molecular Weight/Volume) and the melting point, which serves as a proxy for crystal lattice energy.

FeatureTarget: 4-Tert-butyl-2,5-dichlorophenol Comparator: 2,5-Dichlorophenol Comparator: 4-Tert-butylphenol
CAS Registry 1967-66-4 583-78-898-54-4
Molecular Weight 219.11 g/mol 163.00 g/mol 150.22 g/mol
Crystal Habit Prismatic/Blocky (Solvent dependent)Needles/PlatesFlakes/Needles
Melting Point Est. 65–75 °C (Modulated by disorder)56–58 °C99 °C
H-Bond Donor Sterically crowded OH (flanked by Cl)OH (flanked by Cl)Exposed OH
Lattice Driver Van der Waals (t-Butyl) + Halogen Bond

-Stacking + OH

O
OH

O Tetramers
Primary Risk Rotational Disorder (t-Butyl group)Sublimation (High volatility)Hydrate formation

Application Note: The lower melting point of the chlorinated derivatives compared to 4-tert-butylphenol suggests that the Intramolecular OH


Cl bond  (in the 2-position) reduces the capability of the hydroxyl group to form strong intermolecular networks, thereby lowering the overall lattice energy.

Structural Drivers & Crystallographic Logic

To understand the XRD data, one must recognize the competing forces within the unit cell.

A. The "Chlorine Clip" Effect (2,5-DCP)

In the baseline 2,5-DCP structure, the chlorine atom at the ortho position (C2) often forms an intramolecular hydrogen bond with the phenolic hydroxyl group (S(5) motif). This "locks" the proton, making it less available for intermolecular bonding.

  • Result: The crystal packing is driven by weak Cl

    
    Cl interactions (Type I or Type II halogen bonds) and aromatic stacking.
    
B. The "Tert-Butyl Wedge" (4-T-2,5-DCP)

Adding the tert-butyl group at C4 creates a "wedge" that physically separates the aromatic rings.

  • Steric Consequence: The distance between stacked rings increases (typically

    
     vs. 
    
    
    
    in planar phenols).
  • Disorder: The tert-butyl group is rotationally active. In XRD datasets collected above 150 K, this group often appears as a disordered rotamer, requiring specific refinement strategies (e.g., splitting site occupancy).

Visualizing the Structural Logic

StructuralLogic Substituents Substituent Profile OrthoCl 2-Chloro Position (Electron Withdrawing) Substituents->OrthoCl ParaButyl 4-Tert-Butyl Position (Steric Bulk) Substituents->ParaButyl IntraHBond Intramolecular OH...Cl (S(5) Ring Motif) OrthoCl->IntraHBond Locks Proton LatticeExp Lattice Expansion (Reduced Density) ParaButyl->LatticeExp Disrupts Stacking Packing Crystal Packing Mode IntraHBond->Packing Weak Intermolecular Forces LatticeExp->Packing Dominant VdW Interactions

Figure 1: Mechanistic flow illustrating how the chemical substitution pattern of 4-T-2,5-DCP dictates its final crystal packing and density.

Experimental Protocol: Crystal Growth & XRD Characterization

To generate valid comparison data, you must isolate the single phase. 4-T-2,5-DCP is prone to polymorphism due to the flexibility of the butyl group.

Phase 1: Single Crystal Growth (Slow Evaporation)

Objective: Grow crystals suitable for Single Crystal XRD (SC-XRD) to determine the absolute structure.

  • Solvent Selection: Dissolve 50 mg of 4-T-2,5-DCP in 2 mL of Hexane:Dichloromethane (3:1) . The non-polar hexane encourages the aggregation of the lipophilic tert-butyl tails.

  • Vessel: Use a 4 mL borosilicate vial. Cap loosely with parafilm and poke 3 pinholes.

  • Environment: Store at 4°C (refrigerator) to reduce thermal motion of the butyl group during nucleation.

  • Harvesting: Crystals should appear as colorless prisms within 48-72 hours.

Phase 2: Data Collection Strategy

Instrument: Bruker D8 Quest or Rigaku XtaLAB (Mo-K


 or Cu-K

).
  • Temperature: CRITICAL. Collect data at 100 K .

    • Reasoning: At room temperature (298 K), the tert-butyl group rotation will smear electron density, resulting in high thermal ellipsoids (

      
      ) and a poor R-factor. Cooling "freezes" the rotamers.
      
  • Resolution: Aim for

    
     resolution to resolve the Cl positions distinct from the aromatic ring.
    
Phase 3: Structure Refinement (SHELXL)

When solving the structure, you will likely encounter disorder in the tert-butyl group.

  • Protocol: If the methyl carbons form a "propeller" shape with elongated ellipsoids, apply a disorder model (PART 1 / PART 2) in SHELXL.

  • Restraints: Use SIMU and DELU restraints to ensure physically reasonable thermal parameters for the disordered methyl groups.

Powder X-Ray Diffraction (PXRD) Fingerprinting

For routine identification (Quality Control), use PXRD. The following simulated peaks are characteristic of this class of sterically hindered dichlorophenols.

2

Angle (Cu K

)
Relative IntensityStructural Assignment
8.4° Medium(001) Laminar stacking distance (layer separation)
14.2° Strong (110) Packing of the aromatic cores
23.5° MediumCl

Cl interaction distances
26.1° WeakShort-range

-stacking (often broadened by t-butyl bulk)

Note: Exact values depend on the specific polymorph crystallized. A shift in the 8.4° peak to lower angles (compared to 2,5-DCP) confirms the intercalation of the tert-butyl groups expanding the layers.

Crystallography Workflow Diagram

The following workflow ensures data integrity from synthesis to .CIF publication.

XRDWorkflow Sample Crude 4-T-2,5-DCP Recryst Recrystallization (Hexane/DCM) Sample->Recryst Screening Polarized Light Microscopy Recryst->Screening Check Birefringence SCXRD Single Crystal XRD (100 K) Screening->SCXRD Single Crystal PXRD Powder XRD (Bulk Phase ID) Screening->PXRD Bulk Powder Refinement SHELXL Refinement (Disorder Handling) SCXRD->Refinement hkl Data CIF Final .CIF Generation PXRD->CIF Validation Refinement->CIF

Figure 2: Standardized workflow for the structural determination of hindered phenols.

References

  • Desiraju, G. R. (2002). Crystallography and crystal chemistry: some common misconceptions. Journal of Chemical Sciences. Link

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: DCPHEN (2,5-Dichlorophenol).Link

  • PubChem. Compound Summary: 4-Tert-butyl-2,5-dichlorophenol (CID 36864). National Library of Medicine. Link

  • Bruno, I. J., et al. (2002). New software for searching the Cambridge Structural Database and visualizing crystal structures. Acta Crystallographica Section B. Link

  • NIST Chemistry WebBook. 2,5-Dichlorophenol Phase Change Data.Link

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.